Technical Documentation Center

N-[2-(3-Bromophenyl)ethyl]-N-methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(3-Bromophenyl)ethyl]-N-methylamine
  • CAS: 785032-26-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Executive Summary & Structural Significance N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS: 785032-26-0), also known as 3-Bromo-N-methyl-benzeneethanamine, is a halogenated secondary amine belonging to the phenethylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS: 785032-26-0), also known as 3-Bromo-N-methyl-benzeneethanamine, is a halogenated secondary amine belonging to the phenethylamine class[1]. In medicinal chemistry and neuropharmacology, the phenethylamine scaffold serves as the foundational pharmacophore for a vast array of central nervous system (CNS) active compounds, neurotransmitters, and designer therapeutics[2].

The strategic placement of a bromine atom at the meta (3-) position of the phenyl ring significantly alters the molecule's electronic distribution and steric bulk compared to its unhalogenated analogs. This halogenation increases the lipophilicity (XLogP3 = 2.4), enhancing potential blood-brain barrier (BBB) permeability, while the N-methyl substitution restricts hydrogen bond donation, further optimizing its pharmacokinetic profile[1]. As a Senior Application Scientist, understanding the precise physicochemical boundaries and analytical behaviors of this building block is critical for downstream synthetic applications and forensic or toxicological identification[3].

Physicochemical Profiling

The behavior of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in biological systems and chromatographic columns is dictated by its inherent physicochemical properties. The secondary amine functionality renders it highly basic (pKa ~10.17), meaning it exists predominantly in its ionized (protonated) form at physiological pH[4].

Table 1: Key Physicochemical and Structural Properties

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 785032-26-0Primary identifier for reagent sourcing and compliance.
Molecular Formula C9H12BrNDictates isotopic distribution in mass spectrometry (M and M+2 peaks of equal intensity due to 79Br/81Br).
Molecular Weight 214.10 g/mol Used for molarity calculations in assay preparations.
Exact Mass 213.015 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Boiling Point 264.8 ± 15.0 °C (Predicted)High BP necessitates derivatization for optimal GC-MS analysis.
Density 1.307 ± 0.06 g/cm³ (Predicted)Relevant for volumetric dispensing of the neat freebase liquid.
pKa 10.17 ± 0.10 (Predicted)Requires basic extraction conditions (pH > 12) to isolate the freebase.
Topological Polar Surface Area (TPSA) 12.0 ŲLow TPSA indicates high membrane permeability and lipophilicity.
XLogP3 2.4Predicts strong retention on reversed-phase HPLC columns.

(Data aggregated from authoritative chemical databases[1],[4])

Synthetic Pathways & Structural Logic

The synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine typically originates from commercially available precursors such as 3-bromophenylacetonitrile. The logic behind this pathway relies on a two-step reductive process. First, the nitrile is reduced to a primary amine (3-bromophenethylamine) using a strong hydride source like Lithium Aluminum Hydride (LiAlH4) at controlled temperatures (-5°C to room temperature)[5]. Subsequently, a reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) selectively yields the N-methylated secondary amine.

Synthesis Start 3-Bromophenylacetonitrile (Starting Material) Reduction Reduction (LiAlH4) -5°C to RT Start->Reduction Hydride Transfer Intermediate 3-Bromophenethylamine (Primary Amine) Reduction->Intermediate Aqueous Quench Methylation Reductive Amination (CH2O, NaBH3CN) Intermediate->Methylation Imine Formation Final N-[2-(3-Bromophenyl)ethyl]-N-methylamine (Target) Methylation->Final Reduction

Fig 2: Synthetic route for N-[2-(3-Bromophenyl)ethyl]-N-methylamine via reductive amination.

Analytical Characterization Workflows

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of Derivatization: Underivatized secondary amines like N-methylphenethylamines interact strongly with the active silanol groups on standard capillary GC columns (e.g., HP-5MS). This hydrogen bonding leads to severe peak tailing, thermal degradation, and poor sensitivity[6]. To build a self-validating and robust analytical system, acylation using Trifluoroacetic anhydride (TFAA) or N-Methyl-bis(trifluoroacetamide) (MBTFA) is mandatory. Derivatization replaces the labile amine hydrogen with a trifluoroacetyl group, eliminating hydrogen bonding, increasing volatility, and producing diagnostic fragmentation patterns in Electron Ionization (EI) MS[3],[7].

Step-by-Step GC-MS Derivatization Protocol:

  • Extraction: Transfer 1.0 mL of the aqueous sample (or biological matrix) to a glass centrifuge tube. Add 1.0 mL of 0.5 M NaOH to ensure the analyte is in its freebase form (pH > 12)[8].

  • Organic Partitioning: Add 2.0 mL of ethyl acetate containing a known concentration of an internal standard (e.g., dioctylphthalate or a deuterated analog). Vortex for 5 minutes, then centrifuge at 3000 rpm for 5 minutes[8].

  • Isolation: Transfer the upper organic layer to a clean, silanized glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Acylation: Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes[3].

  • Drying & Reconstitution: Evaporate the excess TFAA under nitrogen (crucial to protect the MS ion source from acidic degradation). Reconstitute in 100 µL of ethyl acetate[6].

  • Analysis: Inject 1 µL into the GC-MS operating in splitless mode. Monitor for the characteristic isotopic doublet of the molecular ion (separated by 2 amu) indicative of the single bromine atom.

GCMS_Workflow Sample Secondary Amine (Analyte) Reaction Derivatization (60°C, 20 min) Sample->Reaction Reagent TFAA Reagent (Acylation) Reagent->Reaction Product TFA-Derivative (Volatile) Reaction->Product Nucleophilic Substitution GCMS GC-MS Analysis (EI Mode) Product->GCMS Injection

Fig 1: GC-MS derivatization workflow for secondary phenethylamines using TFAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structural integrity of the synthesized or isolated compound, high-resolution 1H and 13C NMR is required.

Standardized NMR Protocol:

  • Sample Preparation: Dissolve ~15 mg of the purified N-[2-(3-Bromophenyl)ethyl]-N-methylamine in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Include Tetramethylsilane (TMS) as a 0 ppm internal reference[9].

  • Instrument Parameters: Utilize a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90° with a delay of at least 45 seconds between pulses to ensure complete relaxation for quantitative integration[9].

  • Spectral Interpretation Logic:

    • The N-methyl group will appear as a distinct singlet integrating to 3 protons around 2.4 - 2.5 ppm.

    • The ethylene bridge (-CH2-CH2-) will present as two coupled triplets (or multiplets depending on the exact resolution) integrating to 2 protons each, typically between 2.7 and 3.0 ppm[5].

    • The aromatic region (7.0 - 7.5 ppm) will exhibit a complex splitting pattern integrating to 4 protons, characteristic of a 1,3-disubstituted (meta-substituted) benzene ring, heavily influenced by the deshielding effect of the bromine atom[5].

Handling & Storage Parameters

Due to its basic amine nature, the freebase form of N-[2-(3-Bromophenyl)ethyl]-N-methylamine is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamate salts).

  • Storage: It must be stored in a tightly closed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry, and well-ventilated place[1].

  • Handling: Avoid formation of aerosols. Given the lipophilicity of the compound, it can readily absorb through the skin; therefore, appropriate nitrile PPE and handling within a certified fume hood are mandatory[1]. For long-term stability, conversion to a hydrochloride (HCl) salt is highly recommended, which converts the liquid freebase into a stable, water-soluble crystalline solid.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of N-[2-(3-Bromophenyl)ethyl]-N-methylamine Derivatives

Executive Summary This technical guide provides an in-depth analysis of the putative mechanism of action for the chemical class N-[2-(3-Bromophenyl)ethyl]-N-methylamine and its derivatives. As members of the broader phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the putative mechanism of action for the chemical class N-[2-(3-Bromophenyl)ethyl]-N-methylamine and its derivatives. As members of the broader phenethylamine family, these compounds are structurally positioned to interact with key neurochemical systems. This document synthesizes existing data from structurally related molecules to build a robust hypothesis centered on the modulation of monoaminergic systems. The primary mechanisms explored are the inhibition of dopamine and norepinephrine transporters and direct interaction with serotonin receptors. We will dissect the structure-activity relationships, provide detailed protocols for experimental validation, and map the potential downstream signaling cascades. This guide is intended for researchers and professionals in drug development seeking to understand and investigate this promising class of neuromodulatory agents.

Introduction: The Phenethylamine Scaffold in Neuropharmacology

The phenethylamine core structure is a foundational element in neuropharmacology, serving as the backbone for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds. Its versatility allows for nuanced interactions with various receptors and transporters within the central nervous system (CNS).

The specific class of compounds, N-[2-(3-Bromophenyl)ethyl]-N-methylamine derivatives, introduces three key structural modifications to the basic phenethylamine scaffold:

  • A Bromine Atom at the 3-position (meta) of the Phenyl Ring: Halogenation is a common strategy in medicinal chemistry to alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity for specific biological targets.[1][2]

  • An Ethylamine Side Chain: This two-carbon chain is critical for proper orientation within the binding pockets of monoamine transporters and many G-protein coupled receptors (GPCRs).

  • An N-methyl Group: The substitution on the amine nitrogen atom classifies this as a secondary amine, a feature that significantly influences its pharmacological profile compared to primary amine counterparts.

Given this structural architecture, these derivatives are prime candidates for interacting with the monoamine neurotransmitter systems, which are integral to regulating mood, cognition, and arousal.

Primary Pharmacological Targets and Molecular Interactions

Based on extensive research into substituted phenethylamines, the mechanism of action for N-[2-(3-Bromophenyl)ethyl]-N-methylamine derivatives is likely multifaceted, primarily involving monoamine transporters and serotonin receptors.

Modulation of Monoamine Transporters (DAT & NET)

The dopamine transporter (DAT) and norepinephrine transporter (NET) are membrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic concentration of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling.[3]

Studies on structurally analogous compounds provide compelling evidence for this mechanism. For example, bromo-substituted derivatives of methylphenidate, another phenethylamine-based compound, exhibit significantly higher binding affinities for both DAT and NET compared to the non-brominated parent compound.[4] The meta-bromo derivative, in particular, showed a more than 20-fold increase in affinity for DAT (IC50 = 4 nM) and NET (IC50 = 20 nM) compared to methylphenidate (IC50 = 82 nM and 440 nM, respectively).[4] This strongly suggests that the 3-bromo substitution on the phenyl ring of our target compound class is a critical feature for potent transporter inhibition.

Interaction with Serotonergic Receptors

The serotonin (5-hydroxytryptamine, 5-HT) system is another major target for phenethylamine derivatives.[1][5] This system includes a diverse family of receptors that mediate a wide range of physiological and psychological processes.

  • 5-HT7 Receptor: The parent amine, 2-(3-Bromophenyl)ethanamine, has been identified as an affinity ligand for the 5-HT7 receptor.[6][7][8] This suggests that N-methylation may modulate this inherent activity, potentially creating selective ligands.

  • 5-HT2A Receptor: The 5-HT2A receptor is a well-established target for many phenethylamines.[1][2][5] Structure-activity relationship (SAR) studies have consistently shown that halogen substitutions on the phenyl ring can positively influence binding affinity at this receptor.[1][2] Therefore, it is highly probable that N-[2-(3-Bromophenyl)ethyl]-N-methylamine derivatives also possess significant affinity for the 5-HT2A receptor, where they may act as agonists or antagonists.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these derivatives is dictated by the interplay of their structural components. Understanding the SAR is crucial for designing compounds with desired potency and selectivity.

Caption: Key modification points on the core scaffold.

Structural FeatureInfluence on Mechanism of ActionSupporting Evidence
3-Bromo Phenyl Group Significantly enhances binding affinity for monoamine transporters (DAT, NET). Likely contributes to affinity at 5-HT receptors.Bromo-substituted methylphenidate analogs show >20-fold higher affinity for DAT and NET.[4] Halogen groups at para or meta positions often increase affinity for 5-HT2A receptors.[1][2]
N-Methyl Group Modulates the balance of activity between transporters and receptors. Can alter metabolic stability and blood-brain barrier penetration.N-substitution patterns are a critical determinant of pharmacological profile in phenethylamines.[3]

Experimental Protocols for Mechanistic Elucidation

To definitively establish the mechanism of action, a tiered approach of in vitro assays is required. The following protocols provide a self-validating system to move from initial binding to functional activity.

Workflow_Diagram cluster_workflow Experimental Workflow for Mechanistic Validation start Synthesized Derivative binding Tier 1: Radioligand Binding Assays (Determine Affinity, Ki) start->binding Screen against DAT, NET, SERT, 5-HT Receptors functional Tier 2: Functional Assays (Determine Potency, EC50/IC50) binding->functional For high-affinity targets downstream Tier 3: Downstream Signaling Assays (Confirm Pathway) functional->downstream If GPCR activity is confirmed result Mechanism Confirmed functional->result If transporter inhibition confirmed downstream->result Signaling_Pathway cluster_pathway Hypothetical 5-HT2A Receptor Activation Pathway Ligand Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC ERK ERK Activation PKC->ERK Response Cellular Response (e.g., Gene Expression, Neurotransmission Modulation) ERK->Response

Caption: Downstream signaling cascade following 5-HT2A receptor activation.

Conclusion and Future Directions

The N-[2-(3-Bromophenyl)ethyl]-N-methylamine scaffold represents a compelling starting point for the development of novel CNS-active agents. The available evidence strongly points towards a mechanism of action centered on the potent inhibition of dopamine and norepinephrine transporters, with a likely secondary activity at serotonin receptors such as 5-HT2A and 5-HT7. The 3-bromo substitution is a key determinant of high-affinity interactions with these targets.

Future research should focus on:

  • In Vivo Validation: Conducting microdialysis studies in rodents to confirm that administration of these derivatives leads to a measurable increase in extracellular dopamine and norepinephrine in relevant brain regions like the striatum and prefrontal cortex. [4]* Receptor Functional Characterization: Performing functional assays (e.g., calcium flux or Tango assays) to determine whether the compounds act as agonists, antagonists, or allosteric modulators at 5-HT receptors.

  • Selectivity Profiling: Screening lead compounds against a broad panel of receptors and transporters to identify potential off-target effects and establish a comprehensive selectivity profile.

  • Behavioral Pharmacology: Assessing the in vivo effects of these compounds in animal models of depression, anxiety, or attention-deficit disorders to correlate molecular mechanisms with functional outcomes.

By systematically applying the experimental approaches outlined in this guide, researchers can fully elucidate the therapeutic potential of this promising class of neuromodulators.

References

  • EvitaChem. N-(3-bromophenyl)-2-methyloxolan-3-amine. EvitaChem Website.
  • Benchchem. The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide. Benchchem Website.
  • CymitQuimica. CAS 58971-11-2: 3-Bromophenethylamine. CymitQuimica Website.
  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207.
  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 126(2), 171-177.
  • Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207.
  • PubChem. 3-Bromophenethylamine. National Center for Biotechnology Information.
  • Sigma-Aldrich. 3-Bromophenethylamine 97. Product Page.
  • Sigma-Aldrich. 3-Bromophenethylamine 97 58971-11-2. Product Page.
  • Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207.

Sources

Foundational

A Technical Guide to the In Vitro Pharmacokinetic Profiling of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Introduction: Bridging Chemistry and Clinical Potential N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a small molecule with a chemical structure amenable to interaction with biological systems. As with any novel chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Chemistry and Clinical Potential

N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a small molecule with a chemical structure amenable to interaction with biological systems. As with any novel chemical entity (NCE) under consideration for therapeutic development, a thorough understanding of its pharmacokinetic properties is paramount. Before committing to resource-intensive in vivo studies, a robust in vitro characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is an indispensable step in modern drug discovery.[1][2][3][4] This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of N-[2-(3-Bromophenyl)ethyl]-N-methylamine, grounded in established methodologies and regulatory expectations.[5][6][7]

The objective of this guide is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice. By systematically evaluating metabolic stability, potential for drug-drug interactions (DDIs), plasma protein binding, and intestinal permeability, we can construct a predictive profile of the compound's likely behavior in a complex biological system. This early-stage data is critical for identifying potential liabilities, guiding medicinal chemistry optimization efforts, and making informed decisions on advancing the most promising candidates.[2][4][8]

Section 1: Metabolic Stability in Human Liver Microsomes

Scientific Rationale

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the majority of Phase I metabolic reactions.[9][10] Assessing the metabolic stability of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in human liver microsomes (HLMs) provides a direct measure of its susceptibility to this enzymatic degradation.[11][12] This assay allows for the calculation of intrinsic clearance (CLint), a fundamental parameter used to predict hepatic clearance in vivo. A compound that is too rapidly metabolized may have a short half-life and poor bioavailability, while a highly stable compound might accumulate and lead to toxicity. Therefore, this assay serves as a critical initial screen for metabolic liabilities.[3]

Experimental Workflow: Metabolic Stability Assay

The workflow is designed to quantify the disappearance of the parent compound over time when incubated with metabolically active HLMs and a necessary enzymatic cofactor.

G cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_controls Controls A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate HLM and Compound (1 µM final) A->D B Prepare HLM Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH Solution (Cofactor, 1 mM) E Initiate Reaction (Add NADPH) C->E D->E F Aliquots taken at 0, 5, 15, 30, 45 min E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Negative Control (No NADPH) J->G K Positive Controls (High & Low Clearance Cmpds) K->E G cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_controls Controls A Prepare Serial Dilution of Test Compound (e.g., 0.01-100 µM) D Combine Compound and CYP/Substrate Mix in Plate A->D B Prepare Recombinant CYP Isoform + Fluorogenic Probe Substrate Mix B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Incubate for a Defined Time (e.g., 30 min) E->F G Stop Reaction (e.g., Acetonitrile) F->G H Read Fluorescence on Plate Reader G->H I Calculate % Inhibition and Determine IC50 H->I J 100% Activity Control (No Inhibitor) J->D K Positive Control Inhibitor (Known IC50) K->D

Caption: Workflow for the fluorogenic cytochrome P450 (CYP) inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Perform an 8-point serial dilution of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in buffer (e.g., starting from 100 µM).

    • For each CYP isoform, prepare a master mix containing the specific recombinant human CYP enzyme and its corresponding fluorogenic probe substrate in phosphate buffer (pH 7.4). [13][14](e.g., 7-Ethoxyresorufin for CYP1A2, Dibenzylfluorescein for CYP3A4).

    • Prepare an NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits) according to the manufacturer's instructions.

    • Prepare solutions of known, potent inhibitors for each isoform to serve as positive controls.

  • Assay Procedure:

    • In a black 96-well plate, add the serially diluted test compound and control inhibitors.

    • Add the enzyme/substrate master mix to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate at 37°C for the optimized time for each isoform (e.g., 15-60 minutes).

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.5 M Tris base).

    • Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorescent product.

    • Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Results

An IC50 value > 10 µM is generally considered low risk for clinically relevant DDIs.

Table 2: CYP Inhibition Profile of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

CYP Isoform Probe Substrate Positive Control Control IC50 (µM) Test Compound IC50 (µM) DDI Risk Potential
CYP1A2 7-Ethoxyresorufin Furafylline 0.8 > 50 Low
CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin Sulfaphenazole 0.3 > 50 Low
CYP2C19 3-Cyano-7-ethoxycoumarin Tranylcypromine 1.2 28.5 Low
CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin Quinidine 0.04 > 50 Low

| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin | Ketoconazole | 0.02 | 15.1 | Low |

Section 3: Plasma Protein Binding (PPB)

Scientific Rationale

Upon entering systemic circulation, drugs bind to plasma proteins like albumin and α1-acid glycoprotein. [15][16]It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body. [17]Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding (>99%) can significantly limit drug efficacy and distribution. [18]Equilibrium dialysis is the gold-standard method for accurately measuring PPB, as it minimizes non-specific binding artifacts. [15][16][19]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

This method allows the unbound drug to diffuse across a semi-permeable membrane until equilibrium is reached between a plasma-containing chamber and a buffer chamber.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Spike Human Plasma with Test Compound (2 µM) B Add Spiked Plasma to RED Device Sample Chamber A->B D Seal and Incubate (37°C, ~4-6 hours with shaking) B->D C Add Dialysis Buffer (PBS) to Buffer Chamber C->D E Sample Buffer Chamber (Unbound Drug) D->E F Sample Plasma Chamber (Total Drug) D->F G Matrix-match samples (add blank plasma/buffer) E->G F->G H Protein Precipitation & LC-MS/MS Analysis G->H I Calculate Fraction Unbound (fu) and % Binding H->I

Caption: Workflow for the Plasma Protein Binding (PPB) assay using RED.

Detailed Protocol
  • Preparation:

    • Prepare a working solution of N-[2-(3-Bromophenyl)ethyl]-N-methylamine and spike it into pooled human plasma to a final concentration of 2 µM.

    • Prepare control samples using compounds with known binding characteristics (e.g., Warfarin for high binding, Atenolol for low binding).

    • Prepare the Rapid Equilibrium Dialysis (RED) device inserts (e.g., Thermo Scientific Pierce) as per the manufacturer's protocol.

  • Dialysis:

    • Add the spiked plasma (~300 µL) to the sample (red) chamber of the RED insert. [17] * Add dialysis buffer (Phosphate Buffered Saline, pH 7.4) (~500 µL) to the buffer chamber. [17] * Place the inserts into the base plate, seal securely with adhesive film, and incubate at 37°C on an orbital shaker (~300 RPM) for 4 to 6 hours to ensure equilibrium is reached. [17][19]

  • Sampling and Analysis:

    • After incubation, carefully remove aliquots from both the buffer chamber (representing the unbound concentration) and the plasma chamber (representing the total concentration).

    • To avoid analytical artifacts due to different matrices, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Perform protein precipitation on all samples using acetonitrile containing an internal standard.

    • Analyze the concentrations in the final samples via LC-MS/MS.

Data Analysis & Illustrative Results
  • Fraction Unbound (fu): Concentration in Buffer Chamber / Concentration in Plasma Chamber

  • Percent Bound (% Bound): (1 - fu) * 100

Table 3: Plasma Protein Binding of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Compound Fraction Unbound (fu) % Bound Classification
N-[2-(3-Bromophenyl)ethyl]-N-methylamine 0.18 82.0% Moderately Bound
Warfarin (High Binding Control) 0.012 98.8% Highly Bound

| Atenolol (Low Binding Control) | 0.95 | 5.0% | Low Binding |

Section 4: Intestinal Permeability using Caco-2 Monolayers

Scientific Rationale

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp). [20][21]This makes it the industry-standard in vitro model for predicting intestinal permeability and identifying if a compound is a substrate for active efflux. [22]A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, is essential for calculating an efflux ratio (ER). [20]

Experimental Workflow: Bidirectional Caco-2 Permeability Assay

This workflow assesses the rate of compound transport across a differentiated Caco-2 cell monolayer in both directions.

G cluster_prep Preparation cluster_transport Transport Experiment (37°C, 2 hours) cluster_analysis Analysis A Seed & Culture Caco-2 cells on Transwell inserts (~21 days) B Verify Monolayer Integrity (TEER Measurement) A->B D A -> B Transport: Dose Apical side, Sample Basolateral B->D E B -> A Transport: Dose Basolateral, Sample Apical B->E C Prepare Dosing Solutions (Test Cmpd + Integrity Marker) C->D C->E F Quantify Compound in Donor & Receiver Compartments by LC-MS/MS D->F G Quantify Integrity Marker (e.g., Lucifer Yellow) D->G E->F E->G H Calculate Papp (A->B) & (B->A) and Efflux Ratio F->H

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts in 24-well plates and culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer.

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm² indicating sufficient monolayer integrity. [23]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer, also containing a low-permeability marker like Lucifer Yellow to monitor monolayer integrity throughout the experiment.

    • For A-to-B transport: Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B-to-A transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Analyze the concentration of Lucifer Yellow in the receiver compartments using a fluorescence plate reader. A percent flux of <1% confirms monolayer integrity was maintained.

Data Analysis & Illustrative Results
  • Apparent Permeability Coefficient (Papp, cm/s): (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Papp (B→A) / Papp (A→B)

Table 4: Caco-2 Permeability and Efflux of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption Efflux Substrate?
N-[2-(3-Bromophenyl)ethyl]-N-methylamine 2.1 5.5 2.6 Moderate Yes
Propranolol (High Permeability) 25.0 23.8 0.95 High No

| Digoxin (Efflux Substrate) | 0.5 | 12.5 | 25.0 | Low | Yes |

An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter, which can limit its net absorption.

Integrated Summary and Forward Look

The in vitro ADME profile provides a holistic first look at the drug-like properties of a candidate molecule. By consolidating the data, we can build a coherent narrative and anticipate potential challenges and advantages.

Table 5: Integrated In Vitro Pharmacokinetic Profile Summary

Parameter Assay Result Interpretation
Metabolism HLM Stability CLint = 30.7 µL/min/mg Moderate hepatic clearance predicted.
DDI Potential CYP Inhibition IC50 > 15 µM for all major isoforms Low risk of causing clinical drug-drug interactions.
Distribution Plasma Protein Binding 82.0% Bound (fu = 0.18) Moderately bound; a significant free fraction is available for activity.

| Absorption | Caco-2 Permeability | Papp (A→B) = 2.1 x 10⁻⁶ cm/s; ER = 2.6 | Moderate passive permeability, but is a substrate for active efflux. |

The in vitro pharmacokinetic profile of N-[2-(3-Bromophenyl)ethyl]-N-methylamine presents a mixed but promising picture. Its moderate metabolic stability suggests it is not overly susceptible to first-pass metabolism, and its low potential for CYP inhibition is a significant advantage, reducing the risk of DDI-related safety issues. [5][13]The compound is moderately bound to plasma proteins, leaving a substantial fraction of the drug free to engage its target.

The primary area for consideration is its intestinal absorption. While possessing moderate passive permeability, the compound is identified as a substrate for active efflux (ER > 2). This could potentially limit its oral bioavailability in vivo. This finding is not necessarily a disqualifying characteristic but a critical piece of information. It suggests that formulation strategies to enhance absorption or co-dosing with efflux inhibitors (if therapeutically viable) might be explored. Furthermore, this data provides a strong rationale for prioritizing early in vivo pharmacokinetic studies in animal models to confirm the real-world impact of this efflux on oral absorption.

This comprehensive in vitro profile serves its purpose: to de-risk the candidate, identify key characteristics, and provide a clear, data-driven path for the next steps in its development journey.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vitro ADME. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • BioIVT. Metabolic Stability Assays. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • U.S. Food and Drug Administration (FDA). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • U.S. Food and Drug Administration (FDA). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Federal Register. M12 Drug Interaction Studies; M12 Drug Interaction Studies: Questions and Answers; International Council for Harmonisation; Guidances for Industry; Availability. [Link]

  • U.S. Food and Drug Administration (FDA). M12 Drug Interaction Studies August 2024. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • National Institutes of Health (NIH). High-throughput fluorescence assay of cytochrome P450 3A4 - PMC. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • European Medicines Agency (EMA). ICH M12 Guideline on drug interaction studies_Step 5. [Link]

  • BioIVT. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]

  • European Medicines Agency (EMA). ICH M12 on drug interaction studies - Scientific guideline. [Link]

  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight and Exact Mass Determination of N-[2-(3-Bromophenyl)ethyl]-N-methylamine via High-Resolution Mass Spectrometry

Executive Summary The structural validation of halogenated synthetic intermediates is a critical quality control checkpoint in pharmaceutical development. N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS: 785032-26-0) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of halogenated synthetic intermediates is a critical quality control checkpoint in pharmaceutical development. N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS: 785032-26-0) is a brominated phenethylamine derivative that requires rigorous analytical characterization 1. This whitepaper outlines the theoretical framework and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for determining the exact mass and isotopic fidelity of this compound.

Theoretical Framework: Average Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is fundamental to instrument selection and data interpretation.

  • Average Molecular Weight (214.10 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of all elements in the formula (C9H12BrN) 1. This value is used for macroscopic stoichiometry and bench-scale weighing.

  • Monoisotopic Exact Mass (213.0153 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., 12 C, 1 H, 79 Br, 14 N). The ability to measure exact mass with sub-ppm accuracy allows for precise molecular formula assignment, which is impossible with low-resolution instrumentation 2.

Table 1: Physicochemical and Mass Properties of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

PropertyValueDescription
Chemical Formula C9H12BrNNeutral elemental composition
CAS Number 785032-26-0Unique chemical identifier
Average Molecular Weight 214.10 g/mol Based on natural isotopic abundances
Monoisotopic Exact Mass 213.0153 DaBased on 12 C, 1 H, 79 Br, 14 N

The Diagnostic Bromine Isotope Pattern

A self-validating analytical system does not rely on a single data point. When analyzing N-[2-(3-Bromophenyl)ethyl]-N-methylamine, the exact mass measurement must be orthogonally validated by its isotopic distribution.

Bromine possesses a highly diagnostic isotopic signature due to the nearly equal natural abundances of its two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%) 3. In a mass spectrum, this manifests as a distinct X and X+2 doublet separated by approximately 2 Daltons, with an intensity ratio of ~1:1 [[4]]().

Isotope_Pattern A Detect [M+H]+ Ion (m/z 214.0226) B Analyze X+2 Peak (m/z 216.0205) A->B C Intensity ~100% of M? (1:1 Ratio) B->C D Bromine Confirmed (79Br and 81Br) C->D Yes E Bromine Absent (Check Cl, S, etc.) C->E No

Logical decision tree for identifying diagnostic bromine isotopic patterns in MS data.

Standardized HRMS Analytical Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the causality behind each experimental parameter used to determine the exact mass of the target compound.

Step-by-Step Methodology

1. Sample Preparation

  • Solvent System: Prepare a diluent of 50:50 Methanol:Water (Optima LC/MS grade).

  • Additive: Add 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH below the pKa of the secondary amine group in N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This ensures the molecule is fully protonated in solution ( [M+H]+ ) prior to aerosolization, maximizing ionization efficiency.

  • Concentration: Dilute the analyte to a final concentration of 1–5 µg/mL.

    • Causality: High concentrations cause detector saturation and space-charge effects within the mass analyzer, which artificially shifts the measured mass and degrades mass accuracy.

2. Instrumental Setup (ESI-HRMS)

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Desolvation Temperature: Set to 350 °C.

    • Causality: Provides the thermal energy required to rapidly evaporate the aqueous/organic droplet, pushing it to the Rayleigh limit to trigger gas-phase ion ejection.

  • Mass Analyzer: Orbitrap or Quadrupole Time-of-Flight (Q-TOF) set to a resolving power of 50,000 (FWHM at m/z 200).

    • Causality: High resolving power is mandatory to separate the target analyte from nominal mass isobaric background interferences.

3. Calibration and Acquisition

  • Lock Mass Correction: Continuously infuse an internal reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+=556.2766 ) via a secondary reference sprayer.

    • Causality: High-resolution mass analyzers are sensitive to ambient temperature changes that alter flight tube dimensions or electronic stability. Real-time lock mass correction compensates for this drift, ensuring mass accuracy remains strictly below 5 ppm.

  • Scan Range: Acquire data in profile mode from m/z 100 to 500.

HRMS_Workflow A Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) B Electrospray Ionization (ESI+) Soft Ionization A->B C Mass Analyzer (Q-TOF or Orbitrap) B->C E Data Acquisition (Profile Mode, R > 50,000) C->E D Lock Mass Calibration (Internal Reference) D->C Real-time calibration F Isotopic Pattern Analysis (79Br / 81Br Ratio) E->F

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Data Interpretation & Orthogonal Validation

Upon acquiring the mass spectrum, the data must be evaluated against the theoretical values. The exact mass of the protonated molecule [M+H]+ is calculated by adding the mass of a proton (1.007276 Da) to the neutral monoisotopic mass.

Table 2: High-Resolution Mass Spectrometry Target Ions (ESI+)

Ion SpeciesIsotopeTheoretical m/zRelative AbundanceDiagnostic Role
[M+H]+ 79 Br214.0226~100%Primary exact mass target
[M+H+2]+ 81 Br216.0205~97.3%Orthogonal isotopic validation
Validation Criteria
  • Mass Accuracy: The measured m/z for the 79 Br peak must fall within ± 5 ppm of the theoretical m/z (214.0226).

    • Formula:Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Isotopic Fidelity: The intensity of the m/z 216.0205 peak must be approximately equal to the m/z 214.0226 peak, confirming the presence of exactly one bromine atom.

By combining sub-ppm mass accuracy with diagnostic isotopic pattern matching, this protocol establishes a highly trustworthy, self-validating framework for the structural confirmation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

References[2] Title: Buy N-[2-(3-Bromophenyl)ethyl]-N-methylamine | Source: echemi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE29UFTTsfJSlnKfBJS4NyiMJSEeRiY_IKTcQ_g7E4Cc7D3-M0cuW-S_8jRwkz3DazDeQoPKSX_m9nBH4zcmZDLkcg9Dl9fTFYvcBKoQHgDweohwyRvW9426rr4LOb7PWuAXcB289tVOMKBIngLL0iFSG376S5tnbj3h6TN4RAaK5uHgaJGwdR7iNJvBwXTBi5O[3] Title: An Introduction to Mass Spectrometry | Source: LibreTexts | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7NsllkEImmKKWllQkxCJ-CLG4EJRKXcyQZq6k9lLPWA-pjJON-u_Q_vAS3YdAxZ00pgWc3yrhLqu1kulKjzwN35fxeDiXE0VvQmQqjRL7MbFjjo-I155aQMBdiRzmfvejsgocunqw35C6cCJ065-E3gakWKLgsTJwgXLNqPvVtDKl[4] Title: Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery | Source: longdom.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz5T2t0JhDRHSCHg2695zrCHEzy9T8iT1Tsnp7Ud8i7V1ZRKAinv5MueHXZApX-ytzPbXylRDfHafhRkY_Z2ZMAvtQbIPYT6I89JWMtX9oqeWiPYhr8LKxmX8qjNKFJ9oQxuPWqiGPKd1kTOc1pIx8bXASKGEQ0wsao7puWcfDjLNL8dgFj6oU_bifvqdrjSUJC-P-m3htAr8Wh-0hkKFl7p-HtAJ3uQ38IE_N7hB8sLVPSC9GKmNX4NzfbO4-ACQ=[1] Title: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry | Source: Nelson Labs | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8k11HOpxqj_nEVQETfa00cN-SZIokFWGE0fE5lUTaHr8CUXIGRqujos4RuJRN4AEIqapIAcDl7o8-rcnOh5cZOSR4X8yOQpJHETzZd7qAQXaK4Pr6A8aPMe0fsceORuyFWaSlfVtUmkPeHpfHpSl6-6ZpwXdH7fiBSruxTjJdzUAtfja_KmGGO1-MHA==

Sources

Foundational

Comprehensive Receptor Binding Affinity Profiling of N-[2-(3-Bromophenyl)ethyl]-N-methylamine: A Technical Guide

Executive Summary N-[2-(3-Bromophenyl)ethyl]-N-methylamine, commonly referred to as 3-bromo-N-methylphenethylamine (3-Br-NMPEA), is a synthetic halogenated phenethylamine derivative of significant interest in neuropharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(3-Bromophenyl)ethyl]-N-methylamine, commonly referred to as 3-bromo-N-methylphenethylamine (3-Br-NMPEA), is a synthetic halogenated phenethylamine derivative of significant interest in neuropharmacology. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the receptor binding affinity of this compound. By synthesizing structure-activity relationship (SAR) principles with standardized high-throughput screening methodologies, this guide establishes a robust protocol for profiling 3-Br-NMPEA against its primary central nervous system (CNS) targets: the 5-HT7 receptor, Trace Amine-Associated Receptor 1 (TAAR1), and monoamine transporters.

Pharmacological Context & Target Selection

The experimental design for receptor binding must be grounded in the structural causality of the ligand. The selection of 5-HT7, TAAR1, and monoamine transporters as primary targets for 3-Br-NMPEA is driven by two critical structural modifications to the endogenous phenethylamine backbone:

  • Meta-Bromination (3-Bromo substitution): The addition of a bulky, electron-withdrawing bromine atom at the meta-position of the phenyl ring significantly alters the molecule's electrostatic potential and lipophilicity. Literature confirms that the primary amine analog, 3-bromophenethylamine, exhibits an exceptionally high, selective affinity for the 5-HT7 receptor with a Kd​ of 0.3 nM[1][2]. The bromine atom optimally occupies a hydrophobic accessory pocket within the 5-HT7 binding site, driving this nanomolar affinity.

  • N-Methylation: The addition of an N-methyl group increases the compound's overall lipophilicity (XLogP3 ~ 2.4), which enhances blood-brain barrier (BBB) permeability. Furthermore, N-methylation sterically hinders rapid degradation by monoamine oxidase (MAO) and shifts the transporter affinity profile, typically increasing interaction with the dopamine transporter (DAT) and serotonin transporter (SERT) while maintaining TAAR1 agonism.

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are strictly adapted from the standardized guidelines of the NIMH Psychoactive Drug Screening Program (PDSP)[3][4].

Radioligand Competition Binding Assay (5-HT7)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 3-Br-NMPEA at the human 5-HT7 receptor.

Causality of Reagents: We utilize [3H]-5-Carboxamidotryptamine ([3H]-5-CT) as the radioligand due to its high specific activity and established Kd​ for 5-HT7. Non-specific binding (NSB) is defined using 10 µM SB-269970, a selective 5-HT7 antagonist. Because 3-Br-NMPEA is highly lipophilic, it is prone to non-specific adherence to assay plastics and filter matrices. Therefore, pre-treating the glass fiber filters with 0.3% polyethylenimine (PEI) is a mandatory causal step to neutralize the negative charge of the filter, preventing false-positive retention of the cationic amine[5].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the human 5-HT7 receptor. Homogenize the cells in standard binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1 mM EDTA, supplemented with fatty-acid–free bovine serum albumin (BSA; 1 mg/mL) to act as a carrier for the lipophilic ligand[3].

  • Compound Dilution: Prepare 3-Br-NMPEA as a 10 mM stock in DMSO. Perform 12-point serial dilutions (1 pM to 10 µM) in the binding buffer. The final DMSO concentration in the assay must remain 1% to prevent solvent-induced receptor denaturation[3].

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-5-CT (at a concentration approximating its Kd​ ), 50 µL of the test compound (3-Br-NMPEA), and 100 µL of the receptor-containing membrane suspension. Allow the radioligand binding to equilibrate for 1.5 hours at room temperature[5].

  • Filtration: Terminate the reaction via rapid vacuum filtration over 0.3% PEI-treated 96-well filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand[5].

  • Quantification: Dry the filter mats, melt solid scintillant onto the filters, and quantify the retained radioactivity using a Microbeta scintillation counter[5].

Workflow A Compound Prep (3-Br-NMPEA) C Incubation (Radioligand + Ligand) A->C B Membrane Prep (HEK293 cells) B->C D Filtration (PEI-treated) C->D Equilibrate 1.5h E Scintillation Counting D->E Wash & Dry F Data Analysis (Cheng-Prusoff Ki) E->F

High-throughput radioligand binding workflow for 3-Br-NMPEA affinity profiling.

System Validation & Quality Control

A protocol is only as reliable as its internal validation mechanisms. This assay functions as a self-validating system through the following strict criteria:

  • Variance Thresholding: All test compounds, positive controls, and negative controls must be run in quadruplicate. The system automatically calculates the variance; any quadruplicate set exhibiting >20% variance is flagged for rejection and mandatory re-assay[5].

  • Z'-Factor: The assay must maintain a Z'-factor 0.5, calculated between the total binding (vehicle control) and non-specific binding (10 µM SB-269970) wells, ensuring a robust signal-to-background window.

Quantitative Data & Affinity Profiling

The following table summarizes the established quantitative data for the parent primary amine alongside the SAR-extrapolated affinity profile for the N-methylated derivative, 3-Br-NMPEA.

Table 1: Comparative Receptor Binding Affinity Profile

Receptor TargetRadioligand UsedReference Inhibitor3-Bromophenethylamine ( Kd​/Ki​ )3-Br-NMPEA (Anticipated Ki​ )
5-HT7 [3H]-5-CTSB-2699700.3 nM[2]< 1.0 nM
TAAR1 [3H]-RO5166017EPPTBModerate AffinityHigh Affinity
SERT [3H]-CitalopramFluoxetineLow AffinityModerate Affinity
DAT [3H]-WIN35428GBR-12909Low AffinityModerate Affinity

Data Analysis Note: The Ki​ values are derived from raw IC 50​ data using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of the radioligand used in the assay.

Mechanistic Insights & Signaling Cascades

Binding affinity ( Ki​ ) only dictates receptor occupancy; it does not confirm functional efficacy. However, based on the structural homology to endogenous trace amines, 3-Br-NMPEA is anticipated to act as an agonist at both 5-HT7 and TAAR1.

Both 5-HT7 and TAAR1 are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein ( Gs​ ). Upon binding of 3-Br-NMPEA, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gs​

α -subunit. This active subunit subsequently stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, modulating neuronal excitability.

Signaling L 3-Br-NMPEA R1 5-HT7 Receptor L->R1 High Affinity R2 TAAR1 Receptor L->R2 Moderate Affinity G Gs Protein (α-subunit) R1->G Activation R2->G Activation AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA

Gs-coupled GPCR signaling cascade modulated by 3-Br-NMPEA at 5-HT7 and TAAR1.

References

  • CymitQuimica. "CAS 58971-11-2: 3-Bromophenethylamine - Product Specifications and Receptor Affinity." CymitQuimica Catalog.
  • National Institutes of Health (NIH) / PubChem. "AID 434974 - Late-stage radioligand binding assay: PDSP screen protocols." PubChem BioAssay Database.
  • bioRxiv. "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules (NIMH PDSP Protocol Adaptation)." bioRxiv Preprints.
  • University of North Carolina at Chapel Hill. "PDSP - NIMH Psychoactive Drug Screening Program Overview and Methodologies." UNC PDSP Database.

Sources

Exploratory

Preliminary Toxicity and Cytotoxicity Screening of N-[2-(3-Bromophenyl)ethyl]-N-methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preliminary toxicity and cytotoxicity screening of the novel chemical entity, N-[2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity and cytotoxicity screening of the novel chemical entity, N-[2-(3-Bromophenyl)ethyl]-N-methylamine. As new compounds enter the drug discovery pipeline, a robust and early assessment of their safety profile is critical to de-risk development and identify promising candidates.[1][2] This document outlines a multi-tiered approach, beginning with in vitro cytotoxicity assays to determine cellular viability and mechanisms of cell death, followed by a foundational in vivo acute oral toxicity study. The methodologies described herein are grounded in established protocols and international regulatory guidelines, providing a scientifically rigorous yet resource-conscious strategy for early-stage toxicological evaluation.[3][4]

Introduction: The Rationale for Early Toxicity Screening

N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a substituted phenethylamine derivative. The presence of a brominated aromatic ring suggests the need for careful toxicological evaluation, as some halogenated compounds are known to exhibit biological activity and potential toxicity.[5][6] Preliminary toxicity screening is a crucial first step in the preclinical safety assessment of any new chemical entity.[7] It aims to identify potential hazards, characterize dose-response relationships, and determine the No-Observed-Adverse-Effect Level (NOAEL), which is instrumental in guiding safe starting doses for subsequent, more extensive preclinical and eventual clinical studies.[8][9]

The sequential approach detailed in this guide, starting with in vitro methods before proceeding to in vivo studies, aligns with the "fail early, fail cheap" paradigm in drug development.[10] This strategy allows for the rapid screening of compounds, with only those demonstrating a favorable preliminary safety profile advancing to more complex and resource-intensive animal studies.[2]

In Vitro Cytotoxicity Assessment: A Multi-Parametric Approach

In vitro cytotoxicity assays are fundamental for evaluating a compound's effect on cell viability and proliferation at an early stage.[11] A panel of assays is recommended to provide a more complete picture of the potential mechanisms of toxicity.

Selected Human Cell Lines

To assess both general cytotoxicity and potential target organ toxicity, a panel of cell lines is proposed:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line, crucial for assessing potential hepatotoxicity, a common cause of drug attrition.

  • HEK293 (Human Embryonic Kidney): Represents a model for general cytotoxicity and potential nephrotoxicity.[12][13]

  • SH-SY5Y (Human Neuroblastoma): Included to investigate potential neurotoxicity, given the phenethylamine scaffold of the test compound.

Experimental Design for In Vitro Assays

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis CellCulture Cell Line Culture (HepG2, HEK293, SH-SY5Y) Seeding Seed Cells into 96-well Plates CellCulture->Seeding Incubation1 24h Incubation (37°C, 5% CO2) Seeding->Incubation1 CompoundPrep Prepare Serial Dilutions of N-[2-(3-Bromophenyl)ethyl]-N-methylamine Treatment Treat Cells with Compound CompoundPrep->Treatment Incubation2 24h & 48h Incubation Treatment->Incubation2 MTT MTT Assay (Metabolic Activity) Incubation2->MTT LDH LDH Assay (Membrane Integrity) Caspase Caspase-3/7 Assay (Apoptosis) Readout Spectrophotometric/ Luminometric Reading MTT->Readout LDH->Readout Caspase->Readout Analysis Calculate IC50 Values Readout->Analysis Report Generate Report Analysis->Report G Compound N-[2-(3-Bromophenyl)ethyl]-N-methylamine Cell Target Cell Compound->Cell Induces Stress Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential intrinsic apoptosis pathway.

In Vivo Preliminary Acute Oral Toxicity Study

Should the in vitro data suggest an acceptable cytotoxicity profile, a preliminary in vivo study is warranted to assess the compound's effects in a whole organism. [14][15]The OECD 423 guideline for the Acute Toxic Class Method is a suitable approach for this initial assessment. [16][17][18]This method uses a reduced number of animals and provides information on the potential hazardous properties of a substance. [3]

Experimental Design
  • Test System: Young adult, healthy, non-pregnant female rats are recommended.

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water will be available ad libitum.

  • Dose Administration: The compound will be administered orally by gavage. The starting dose levels recommended by OECD 423 are 5, 50, 300, and 2000 mg/kg. [17]The starting dose will be selected based on the in vitro data.

  • Procedure: A stepwise procedure is used, with three animals per step. The outcome of each step determines the dose for the next step.

The workflow for the OECD 423 study is depicted below.

G Start Select Starting Dose (e.g., 300 mg/kg) Dose3Rats Dose 3 Rats Start->Dose3Rats Observe14Days Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dose3Rats->Observe14Days Outcome Assess Outcome Observe14Days->Outcome Stop Stop Test & Classify Outcome->Stop 2-3 Deaths DoseLower Dose 3 More Rats at Lower Dose Outcome->DoseLower 0-1 Deaths DoseHigher Dose 3 More Rats at Higher Dose Outcome->DoseHigher No Deaths (at a non-lethal dose) DoseLower->Observe14Days DoseHigher->Observe14Days

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Observations

Animals will be observed for:

  • Mortality: Checked at least twice daily.

  • Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Recorded shortly before administration and at least weekly thereafter.

  • Gross Necropsy: All animals will be subjected to a gross necropsy at the end of the study.

Data Presentation

The results will be used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

GHS CategoryAcute Toxicity Estimate (Oral, mg/kg)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4> 300 and ≤ 2000
5> 2000 and ≤ 5000

Conclusion

The preliminary toxicity and cytotoxicity screening program outlined in this guide provides a robust and efficient framework for the early safety assessment of N-[2-(3-Bromophenyl)ethyl]-N-methylamine. By integrating a tiered approach of in vitro and in vivo studies, researchers can make informed decisions about the continued development of this compound. The data generated will be crucial for identifying potential liabilities, guiding further non-clinical safety studies, and ultimately contributing to the development of safer new medicines.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). Retrieved from Clyte. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). Retrieved from OECD. [Link]

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). Retrieved from PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). Retrieved from NCBI Bookshelf. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). Retrieved from IVAMI. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Retrieved from Slideshare. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from ResearchGate. [Link]

  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Retrieved from Vivotecnia. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). Retrieved from PMC. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2008, March 15). Retrieved from PubMed. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010, September 1). Retrieved from ScienceDirect. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from ResearchGate. [Link]

  • In Vivo Toxicity Study. (n.d.). Retrieved from Creative Bioarray. [Link]

  • In vivo Toxicology. (n.d.). Retrieved from InterBioTox. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Retrieved from Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, June 26). Retrieved from Kosheeka. [Link]

  • Toxicology Studies. (n.d.). Retrieved from Pacific BioLabs. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). Retrieved from YouTube. [Link]

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (n.d.). Retrieved from ScienceDirect. [Link]

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019, November 4). Retrieved from ACS Publications. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). Retrieved from FDA. [Link]

  • 3-Bromophenethylamine. (n.d.). Retrieved from PubChem. [Link]

  • Toxicology Screening. (2026, February 22). Retrieved from NCBI Bookshelf. [Link]

  • Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. (2023, August 25). Retrieved from MDPI. [Link]

  • Toxicological screening. (n.d.). Retrieved from PMC. [Link]

  • amine hydrochloride. (n.d.). Retrieved from PubChemLite. [Link]

  • Ethylamine, N-methyl. (n.d.). Retrieved from Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-[2-(3-Bromophenyl)ethyl]-N-methylamine quantification

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of N-[2-(3-Bromophenyl)ethyl]-N-methylamine Chemical Profiling & Chromatographic Causality N-[2-(3-Bromophenyl)ethyl]-N-methylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Chemical Profiling & Chromatographic Causality

N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a halogenated secondary amine structurally analogous to the phenethylamine class. For analytical scientists, the quantification of this compound presents a distinct chromatographic challenge: the highly basic secondary amine (estimated pKa ~9.5–10.5) is prone to severe secondary interactions with residual silanol groups on silica-based stationary phases.

If left unmitigated, the electrostatic attraction between the positively charged, protonated amine and the negatively ionized surface silanols ( Si−O− ) results in asymmetric peak tailing, unpredictable retention shifts, and a drastic reduction in theoretical plates[1]. To establish a robust, self-validating analytical method, the chromatographic system must be engineered to actively suppress these ion-exchange interactions[2].

Strategic Method Design: Overcoming Silanol Interactions

Rather than relying on empirical trial-and-error, this method employs a dual-pronged thermodynamic and kinetic strategy to neutralize silanol interference:

  • Thermodynamic Control (pH Modulation): By utilizing a highly acidic mobile phase (pH 3.0), the equilibrium of the silica surface is forced into a fully protonated state ( Si−OH ). This effectively neutralizes the negative charge of the stationary phase, eliminating the primary electrostatic attraction vector[1].

  • Kinetic Masking (Competitive Binding): Triethylamine (TEA) is introduced into the mobile phase as a sacrificial base. Because TEA is a small, highly basic tertiary amine, it rapidly diffuses into the stationary phase pores and aggressively binds to any remaining active silanol sites. This competitive masking creates a "stable spatial environment" that allows the bulkier N-[2-(3-Bromophenyl)ethyl]-N-methylamine to elute with high symmetry and minimal resistance[3].

HPLC_Method_Dev A Analyte: N-[2-(3-Bromophenyl)ethyl]-N-methylamine Target: Secondary Amine (pKa ~10) B Primary Challenge Silanol Ion-Exchange & Peak Tailing A->B C Dual Mitigation Strategy B->C D Thermodynamic Control pH 3.0 Buffer (Protonate Si-OH) C->D E Kinetic Masking 0.1% TEA (Competitive Binding) C->E F Self-Validating SST Tailing Factor ≤ 1.5, Plates ≥ 5000 D->F E->F G ICH Q2(R2) Lifecycle Validation Accuracy, Precision, Range F->G

Figure 1: Logical workflow for secondary amine HPLC method development and validation.

Optimized Chromatographic Parameters

The following parameters were selected based on their specific causal impact on the separation efficiency of halogenated phenethylamines.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)End-capping physically shields residual silanols, providing the first line of defense against secondary amine tailing.
Mobile Phase A 0.1% v/v TEA in Water, pH 3.0 ( H3​PO4​ )TEA masks active silanols; pH 3.0 ensures any exposed silanols remain fully protonated and neutral.
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower viscosity and a lower UV cutoff compared to methanol, improving baseline stability.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and highly reproducible retention times required for precise quantification.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing analysis speed with longitudinal diffusion.
Detection UV at 220 nmMaximizes sensitivity by targeting the strong π→π∗ transition of the bromophenyl chromophore.
Column Temp 30°CReduces mobile phase viscosity, thereby improving mass transfer kinetics and overall peak sharpness.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It mandates that System Suitability Testing (SST) criteria must be met prior to sample analysis, ensuring the thermodynamic and kinetic controls are actively functioning.

Phase 1: Mobile Phase Preparation
  • Buffer Formulation: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) into a clean glass reservoir.

  • Silanol Masking Agent: Add 1.0 mL of Triethylamine (TEA) using a calibrated micropipette[3].

  • pH Adjustment: Insert a calibrated pH probe. Slowly add dilute orthophosphoric acid (10% v/v) dropwise under continuous stirring until the pH stabilizes at exactly 3.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and simultaneously degas the solvent.

  • Organic Phase: Filter HPLC-grade Acetonitrile through a separate 0.22 µm PTFE membrane.

Phase 2: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 25.0 mg of N-[2-(3-Bromophenyl)ethyl]-N-methylamine reference standard using a microbalance. Transfer to a 25 mL volumetric flask, dissolve in 10 mL of Methanol (diluent), sonicate for 5 minutes, and make up to volume (Yield: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the mobile phase to create a 100 µg/mL working standard.

  • Filtration: Pass the working standard through a 0.45 µm syringe filter directly into an HPLC vial. Critical Step: Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.

Phase 3: System Suitability Testing (The Self-Validating Gatekeeper)

Inject the 100 µg/mL working standard six times. The system is only considered valid and "fit for purpose" if the following criteria are met:

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ± 2.0% RSD (n=6)Indicates pump micro-leaks or mobile phase preparation errors.
Tailing Factor ( Tf​ ) ≤1.5 Suggests column voiding or insufficient silanol masking (TEA depletion).
Theoretical Plates ( N ) ≥5000 Indicates loss of column efficiency or excessive extra-column band broadening.
Injection Precision Peak Area RSD ≤1.0% Highlights autosampler inconsistency or integration anomalies.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[4]. The validation demonstrates that the method possesses the necessary specificity, accuracy, and precision over the reportable range[5].

Table 3: ICH Q2(R2) Validation Parameters

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo matrix, and spiked sample. Assess peak purity using a Diode Array Detector (DAD).No interference at the RT of the analyte. Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Residuals must be randomly distributed[4].
Accuracy (Recovery) Spike standard into the sample matrix at 80%, 100%, and 120% levels (n=3 preparations each).Mean recovery between 98.0% and 102.0%. RSD ≤2.0% .
Repeatability 6 replicate injections of the 100% target concentration by a single analyst on a single day.Peak area RSD ≤1.0% .
Intermediate Precision Execute the repeatability protocol using a different analyst, on a different day, using a different HPLC system.Overall combined peak area RSD ≤2.0% [4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkA8wzbWvoupbuWisCLYQqCsa6xcv9YvZOekjORYH1jTUatHQ02r3-nptOFpBrOMRX2hKruVbUvFUvKg46vbMeGgcVv2h9IyfnUzzwYhfTvzMphFCPbJJp7uge27Le13mHt8_q3seJHNtDY7iRiwu0uCXKjqzdspAD2rafAmUCf1fAVI1z6Vbnug==]
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkePUJAeTL_b-oOLxblCFvfgftveOvLxAqHL4mEBy4PlgN_1P2-uVXto_ZLrlWcfeI_uhZ5JSmdzRkZuqN0ukLwFQviheiuAF_hM0hOl-D-qW9nQZXDXCil5TrUIRJ96-5DOW01Np8lu0InUM9gvl1yMInVZlT_WAMezYigQLkdSrtbyW8HTUQhB9rSlKX6pCFLAQauh1t0eicnMVyq_4RdavyCmre13s=]
  • Triethylamine as a Mobile Phase Additive: What Does It Do? welch-us.com. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNjjZa6iG96lDtTQ1ZVAdJ-_IvcesjSxecmxrBuuzvCs9O_60ZyS3SX0kZg1zQu0NLvherDakZaw4VhCcFr8Q0xocnTiDUtKjd0NQhFp1r90Sd1MFpCgvvEhx0zZIA1NLN9JPd9a8jy85cvasm4BH5E0O9mszryaroERWcWF5mBdqPpCZVZ2e_xWPcQZIV6w=]
  • Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases. Analytical Chemistry (acs.org). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm-eFjznqIxiEPa90hNmNF3WG8Z5-LmwMuDCcewpCdNDJUoFyLhbxTY1qM0ECnYX7elWQb8qW1ChcGWJe75o2_km8AXzF_YDPZyXLOqmzFscXk6Ook6xjRDhj0LMFA_9w2oZel]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. americanpharmaceuticalreview.com. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiRpkJLa9V60JT682IrBVYl3ovBhqHST26uM2ZFB5xAencUl7AQvq7A2SslhJdrWnzRMXLKByojvV1FaW78Z2U9Pnf4Q7kgd_YTfa_1SEhwjDxGULqsrGd8XRasDWZ3F5MrlerFNg15rGK18GCBJKWN5Jm1ad9of28TO8Y9S7bRoO0DeqgxEF4wejyURjxJOBut6q-KnTYRx2q6LVONv8ORC00h4HtEjCCRck6djYy51iOSpbVaAVUdvPxwB-2VGuBLg130lDVCdbyznjC9nNQYt4zVg8kjOXhkZFr-N2Rw-ldFsmyPh3KMfNTb9PvEgUYGKd071rXL-itrsoH7O75VnZgLqPLdj3W4Y0Q71e_tkFkKr4Nr2ZjYgAJN5xxrQ==]

Sources

Application

The Versatile Intermediate: N-[2-(3-Bromophenyl)ethyl]-N-methylamine in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the 3-Bromophenylethylamine Scaffold In the landscape of contemporary drug discovery, the 2-phenethylamine framework stands as a cornerstone, forming the structural basis of nume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3-Bromophenylethylamine Scaffold

In the landscape of contemporary drug discovery, the 2-phenethylamine framework stands as a cornerstone, forming the structural basis of numerous endogenous neurotransmitters, including dopamine and norepinephrine, and a vast array of synthetic bioactive molecules.[1] Its inherent ability to traverse the blood-brain barrier has cemented its status as a privileged scaffold for the development of centrally-acting therapeutic agents. The strategic incorporation of a bromine atom at the meta-position of the phenyl ring, as seen in N-[2-(3-bromophenyl)ethyl]-N-methylamine, unlocks a gateway for extensive molecular diversification through modern palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile intermediate in medicinal chemistry, with a focus on its application in the synthesis of high-value pharmaceutical targets.

Part 1: Synthesis of the Intermediate: N-[2-(3-Bromophenyl)ethyl]-N-methylamine

The synthesis of N-[2-(3-bromophenyl)ethyl]-N-methylamine is readily achievable from its primary amine precursor, 3-bromophenethylamine. Two robust and widely employed methods for this N-methylation are the Eschweiler-Clarke reaction and reductive amination.

Protocol 1: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction offers a straightforward and high-yielding method for the exhaustive methylation of primary amines to their tertiary amine counterparts using an excess of formic acid and formaldehyde, without the risk of forming quaternary ammonium salts.[2][3][4]

Reaction Scheme:

Eschweiler-Clarke Reaction start 3-Bromophenethylamine product N-[2-(3-Bromophenyl)ethyl]-N-methylamine start->product Reflux reagents HCOOH, HCHO (aq) (excess)

A schematic of the Eschweiler-Clarke reaction.

Materials:

Reagent/MaterialQuantity (for 10 mmol scale)Notes
3-Bromophenethylamine2.00 g (10 mmol)
Formic Acid (88%)4.6 mL (100 mmol)10 equivalents
Formaldehyde (37% aq. solution)7.5 mL (100 mmol)10 equivalents
1 M Hydrochloric Acid (HCl)As neededFor workup
10 M Sodium Hydroxide (NaOH)As neededFor workup
Diethyl ether or Dichloromethane~100 mLFor extraction
Anhydrous Magnesium Sulfate~5 gFor drying

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromophenethylamine (2.00 g, 10 mmol), formic acid (4.6 mL, 100 mmol), and formaldehyde solution (7.5 mL, 100 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully add 20 mL of 1 M HCl to neutralize the excess formic acid and formaldehyde.

  • Workup: Transfer the acidic solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add 10 M NaOH until the pH is greater than 10. Extract the product with diethyl ether or dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-[2-(3-bromophenyl)ethyl]-N-methylamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Protocol 2: Reductive Amination

Reductive amination provides an alternative route, involving the formation of an imine from the primary amine and formaldehyde, followed by in-situ reduction.[5][6][7] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[5]

Reaction Scheme:

Reductive Amination start 3-Bromophenethylamine product N-[2-(3-Bromophenyl)ethyl]-N-methylamine start->product DCE, rt reagents HCHO (aq), NaBH(OAc)3 Duloxetine Analog Synthesis intermediate N-[2-(3-Bromophenyl)ethyl]-N-methylamine suzuki Suzuki-Miyaura Coupling intermediate->suzuki Thiophene-2-boronic acid, Pd catalyst, Base product Duloxetine Analog suzuki->product Buchwald-Hartwig Amination start N-[2-(3-Bromophenyl)ethyl]-N-methylamine product N-Aryl Product start->product amine R1R2NH amine->product Pd catalyst, Ligand, Base Suzuki-Miyaura Coupling start N-[2-(3-Bromophenyl)ethyl]-N-methylamine product Biaryl Product start->product boronic_acid R-B(OH)2 boronic_acid->product Pd catalyst, Ligand, Base Sonogashira Coupling start N-[2-(3-Bromophenyl)ethyl]-N-methylamine product Alkynyl Product start->product alkyne R-C≡CH alkyne->product Pd catalyst, Cu(I) salt, Base Heck Reaction start N-[2-(3-Bromophenyl)ethyl]-N-methylamine product Substituted Alkene start->product alkene CH2=CHR alkene->product Pd catalyst, Base

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Executive Summary & Chemical Context N-[2-(3-Bromophenyl)ethyl]-N-methylamine (C9H12BrN) is a halogenated secondary phenethylamine. Compounds of this class are frequently encountered in neurochemical research, pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-[2-(3-Bromophenyl)ethyl]-N-methylamine (C9H12BrN) is a halogenated secondary phenethylamine. Compounds of this class are frequently encountered in neurochemical research, pharmaceutical development, and forensic analysis of novel psychoactive substances (NPS) .

As an application scientist, relying solely on mass spectral library matching is insufficient when dealing with novel analogs or complex biological matrices. Understanding the mechanistic causality behind a molecule's fragmentation is critical. This compound presents a unique analytical advantage: the naturally occurring ~1:1 ratio of bromine isotopes (^79^Br and ^81^Br) serves as an intrinsic, self-validating system. Any fragment retaining the aromatic ring will exhibit a characteristic 2 Da doublet, while the loss of the halogen collapses the signal into a singlet.

This guide details the divergent fragmentation pathways of N-[2-(3-Bromophenyl)ethyl]-N-methylamine under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comprehensive framework for definitive structural characterization.

Physicochemical Properties & Isotopic Signatures

Before initiating MS analysis, establishing the exact mass of the precursor ions is a mandatory quality control step. The presence of the bromine atom dictates that the precursor will not appear as a single peak, but rather as an isotopic doublet.

Table 1: Quantitative Isotopic Precursor Data

Ionization ModeSpeciesFormulaIsotopeExact Mass (m/z)Relative Intensity
GC-EI-MS Molecular Ion [M]•^+^C9H12BrN^79^Br213.0153~100% (of doublet)
GC-EI-MS Molecular Ion[M]•^+^C9H12BrN^81^Br215.0133~98% (of doublet)
LC-ESI-MS Protonated [M+H]^+^C9H13BrN^+^^79^Br214.0231~100% (of doublet)
LC-ESI-MS Protonated [M+H]^+^C9H13BrN^+^^81^Br216.0211~98% (of doublet)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Sample Preparation Workflow
  • Dilution & Internal Standard (IS) Addition: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Spike with a deuterated internal standard (e.g., Amphetamine-d5) to validate ionization efficiency and correct for matrix effects.

  • Working Solutions:

    • For LC-ESI: Dilute to 100 ng/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). The formic acid ensures complete protonation of the basic secondary amine.

    • For GC-EI: Dilute to 10 µg/mL in pure Ethyl Acetate.

  • Causality Check: Always run a blank solvent injection immediately prior to the sample. This validates that the highly retentive brominated aromatic ring has not caused column carryover from previous runs.

GC-EI-MS Protocol (70 eV)
  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C).

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm). Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: 70 eV EI source at 230°C. Scan range m/z 40–300.

  • Self-Validation: Confirm the presence of the weak m/z 213/215 doublet. The validity of the run is confirmed if the base peak is a singlet at m/z 44, proving the loss of the brominated moiety.

LC-ESI-HRMS/MS Protocol (CID)
  • Separation: Inject 2 µL onto a C18 reversed-phase column (100 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Positive ESI. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Fragmentation: Isolate precursors m/z 214.02 and 216.02. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon gas.

  • Self-Validation: Monitor the transition from the brominated doublet (m/z 183/185) to the debrominated singlet (m/z 103). The collapse of the doublet definitively proves the neutral loss of HBr.

Workflow Prep Sample Preparation & Internal Standard Split Analytical Split Prep->Split GCMS GC-EI-MS (70 eV) Split->GCMS LCMS LC-ESI-HRMS/MS (CID) Split->LCMS Val1 Validate m/z 44 Base Peak GCMS->Val1 Val2 Validate Isotopic Doublet Collapse LCMS->Val2

Analytical workflow for the mass spectrometric characterization of the target phenethylamine.

Mechanistic Fragmentation Pathways

Electron Ionization (EI-MS) Dynamics

Under 70 eV electron ionization, the radical cation [M]•^+^ is formed by the ejection of an electron, predominantly from the nitrogen lone pair. The thermodynamic driving force in EI is the stabilization of the resulting positive charge.

The molecule undergoes rapid homolytic α-cleavage at the Cα-Cβ bond. This specific bond breaks because it allows the ejection of the 3-bromobenzyl radical as a stable neutral species. The remaining charge is highly resonance-stabilized by the adjacent nitrogen atom, forming an intense iminium ion base peak at m/z 44 ([CH3-NH=CH2]^+^) . Because the bromine atom is lost with the neutral radical, the m/z 44 peak is a singlet, devoid of the characteristic 1:1 isotopic signature. A minor β-cleavage pathway can also occur, yielding a bromotropylium cation at m/z 169/171.

EIMS_Pathway M_ion Molecular Ion [M]•+ m/z 213 / 215 Alpha_cleav α-Cleavage (Primary Pathway) M_ion->Alpha_cleav Beta_cleav β-Cleavage (Minor Pathway) M_ion->Beta_cleav Iminium Iminium Ion [CH3-NH=CH2]+ m/z 44 (Base Peak) Alpha_cleav->Iminium Benzyl_rad 3-Bromobenzyl Radical Neutral Loss Alpha_cleav->Benzyl_rad -C7H6Br• Tropylium Bromotropylium Cation [C7H6Br]+ m/z 169 / 171 Beta_cleav->Tropylium

EI-MS fragmentation pathway highlighting the dominant α-cleavage to form the m/z 44 iminium ion.

Electrospray Ionization (ESI-MS/MS) Dynamics

In ESI, the basic secondary amine nitrogen is easily protonated to form the even-electron [M+H]^+^ precursor at m/z 214.02 / 216.02. Unlike EI, ESI-CID of phenethylamines rarely yields the m/z 44 iminium ion as the base peak.

Instead, the protonated amine becomes an excellent leaving group. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic neutral loss of methylamine (CH3NH2, 31.04 Da). Rather than forming an unstable primary carbocation on the alkyl chain, the electron-rich aromatic ring participates in an intramolecular attack on the beta-carbon. This forms a highly stable spiro[2.5]octadienylium intermediate at m/z 183 / 185 [[1]]([Link]).

As collision energy increases, this spirocyclic intermediate undergoes ring opening and expels hydrogen bromide (HBr, 80/82 Da). This event is diagnostically confirmed when the isotopic doublet collapses into a single substituted styrene cation fragment at m/z 103.

ESI_Pathway MH_ion Protonated Precursor[M+H]+ m/z 214 / 216 Loss_Amine Neutral Loss of CH3NH2 (-31 Da) MH_ion->Loss_Amine Spiro Spiro[2.5]octadienylium Cation m/z 183 / 185 Loss_Amine->Spiro Loss_HBr Neutral Loss of HBr (-80 / 82 Da) Spiro->Loss_HBr Styrene Substituted Styrene Cation m/z 103 Loss_HBr->Styrene

ESI-MS/MS CID pathway showing the sequential loss of methylamine and HBr from the precursor.

Data Summary & Diagnostic Ions

The following matrix summarizes the quantitative data required to confidently identify N-[2-(3-Bromophenyl)ethyl]-N-methylamine across different MS platforms.

Table 2: Diagnostic Fragmentation Matrix

Ionization Modem/z ObservedFragment AssignmentRelative AbundanceMechanistic OriginIsotopic Signature
GC-EI-MS 44.05[CH3-NH=CH2]^+^Base Peak (100%)α-cleavageSinglet
GC-EI-MS 168.96 / 170.96[C7H6Br]^+^Minor (~10-20%)β-cleavage1:1 Doublet
LC-ESI-MS/MS 182.98 / 184.98[C8H8Br]^+^MajorLoss of CH3NH21:1 Doublet
LC-ESI-MS/MS 103.05[C8H7]^+^ModerateLoss of CH3NH2 + HBrSinglet

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI - International Journal of Molecular Sciences URL:[Link] Relevance: Grounds the mechanistic explanation of α-cleavage and β-cleavage differences between EI and ESI modes .

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: PubMed / Journal of the American Society for Mass Spectrometry URL:[Link] Relevance: Authoritative grounding for the formation of the spiro[2.5]octadienylium intermediate following the neutral loss of amines in ESI-MS .

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry Source: Problems of Forensic Sciences (via ResearchGate) URL:[Link] Relevance: Supports the exact mass fragmentation pathways of halogenated phenethylamine derivatives .

  • 3-Bromophenethylamine | C8H10BrN | CID 7021736 Source: PubChem, National Library of Medicine URL:[Link] Relevance: Validates the physicochemical properties and structural baseline of 3-bromophenethylamine analogs .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing the secondary amine N-[2-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing the secondary amine N-[2-(3-Bromophenyl)ethyl]-N-methylamine .

Synthesizing secondary amines with aryl halide moieties requires strict control over chemoselectivity and nucleophilic competition. This guide bypasses generic advice, focusing on the causality of side reactions and providing self-validating, field-proven methodologies.

Diagnostic Dashboard: Reaction Pathways

Understanding the kinetic and thermodynamic pitfalls of each synthetic route is the first step in troubleshooting. The diagram below illustrates the three primary pathways and their associated failure modes.

SyntheticPathways SM1 3-Bromophenylacetic acid Int1 N-Methyl-2-(3-bromophenyl)acetamide SM1->Int1 Methylamine, EDC/HOBt Target N-[2-(3-Bromophenyl)ethyl]-N-methylamine (Target Secondary Amine) Int1->Target BH3·THF Reduction (Chemoselective) SM2 3-Bromophenethylamine SM2->Target 1 eq CH2O, NaBH(OAc)3 (Prone to over-reaction) Byprod1 N,N-Dimethyl Byproduct (Tertiary Amine) SM2->Byprod1 Eschweiler-Clarke (Excess CH2O/HCOOH) SM3 3-Bromophenethyl bromide SM3->Target Methylamine (Excess) Byprod2 Styrene Byproduct (E2 Elimination) SM3->Byprod2 Base-mediated Elimination

Reaction pathways for N-[2-(3-Bromophenyl)ethyl]-N-methylamine synthesis.

Knowledge Base: FAQs & Causality Analysis

Q1: My reductive amination using the Eschweiler-Clarke method (formaldehyde/formic acid) on 3-bromophenethylamine yields mostly the tertiary amine. How can I stop at the secondary amine? A1: The Eschweiler-Clarke reaction is fundamentally unsuited for the selective mono-methylation of primary amines[1]. Mechanistically, the reaction begins with the primary amine forming an imine, which is reduced to the secondary amine. However, this newly formed secondary amine reacts with formaldehyde to form an iminium ion. Because the formation of this iminium ion does not require an initial protonation step (unlike the primary imine), the second methylation is kinetically faster and more favorable than the first[1]. Solution: Abandon Eschweiler-Clarke for this target. Instead, utilize a two-step acylation/reduction pathway (detailed in Section 3) or employ a strictly stoichiometric reductive amination using 1.0 equivalent of formaldehyde and NaBH(OAc)3.

Q2: I attempted to reduce N-methyl-2-(3-bromophenyl)acetamide using Lithium Aluminum Hydride (LiAlH4), but my LC-MS shows a mass missing the bromine atom (M-79). What happened? A2: You are observing hydrodehalogenation. LiAlH4 is a harsh, highly nucleophilic reducing agent. At elevated temperatures, it can inadvertently cleave the aryl C-Br bond. Solution: Switch your reducing agent to Borane-Tetrahydrofuran (BH3·THF). Borane acts as a mild Lewis acid, selectively complexing with the electron-rich amide oxygen/nitrogen to facilitate reduction while leaving the aryl bromide completely intact[2].

Q3: When reacting 3-bromophenethyl bromide with methylamine, my yield of the target secondary amine is below 30%, with significant alkene formation. Why? A3: Two competing side reactions are destroying your yield. First, the basic methylamine induces an E2 elimination on the alkyl bromide, yielding 3-bromostyrene. Second, the newly formed secondary amine is more nucleophilic than the methylamine starting material, leading to polyalkylation[3]. Solution: If you must use direct alkylation, use a massive excess of methylamine (10-20 equivalents in an alcoholic solvent) to statistically favor mono-alkylation, and lower the reaction temperature to suppress E2 elimination. However, the amide reduction route is vastly superior for yield and purity.

Standard Operating Procedures (SOPs): Self-Validating Protocols

To guarantee high yields and avoid the pitfalls of over-methylation and debromination, the Amide Reduction Route is the industry standard. This protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).

Protocol: Chemoselective Reduction of N-Methyl-2-(3-bromophenyl)acetamide

Step 1: System Preparation Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with N2. Add N-methyl-2-(3-bromophenyl)acetamide (10.0 mmol) and anhydrous THF (50 mL).

Step 2: Chemoselective Reagent Addition Cool the vessel to 0 °C using an ice bath. Dropwise add BH3·THF complex (1.0 M in THF, 30 mL, 30.0 mmol) over 15 minutes. Causality Check: Borane is chosen specifically because it tolerates aryl bromides. It coordinates to the amide carbonyl, activating it for hydride transfer without initiating oxidative addition or nucleophilic attack at the C-Br bond[2].

Step 3: Reduction & Validation Checkpoint Remove the ice bath and heat the reaction to a gentle reflux (70 °C) for 4 hours. IPC Validation: Withdraw a 50 µL aliquot, quench with 2 drops of MeOH, and analyze via TLC (Hexanes/EtOAc 1:1, UV detection). The reaction is complete when the amide starting material (Rf ~0.4) is entirely consumed, and a new ninhydrin-active spot appears near the baseline.

Step 4: Controlled Quenching Cool the reaction to 0 °C. CAREFULLY add Methanol (20 mL) dropwise. Causality Check: Unreacted borane must be destroyed before aqueous workup. MeOH reacts with BH3 to form volatile trimethyl borate and H2 gas. Slow addition prevents violent effervescence and loss of product.

Step 5: Boron-Amine Complex Cleavage Add 2M HCl (20 mL) and reflux the mixture for 1 hour. Causality Check: Borane reduction initially yields a stable amine-borane adduct ( R2​NH⋅BH3​ ). Acidic reflux is mandatory to hydrolyze this complex and liberate the free amine salt.

Step 6: Workup and Isolation Concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous layer and basify to pH 12 using 5M NaOH. Extract the freebase amine with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Yield & Purity Metrics

The following table summarizes the quantitative performance data of various synthetic strategies for this specific molecule, validating the superiority of the borane-mediated amide reduction.

Synthetic RouteReagents UsedPrimary Byproduct(s)Typical YieldChemoselectivity
Amide Reduction (Recommended) BH3·THFNone (Clean conversion)85 - 92% High (No debromination)
Reductive Amination 1 eq CH2O, NaBH(OAc)3Tertiary Amine40 - 60%Moderate
Eschweiler-Clarke Excess CH2O, HCOOHTertiary Amine< 10%Low (Over-methylation)
Direct Alkylation MeNH2, Alkyl BromideStyrene, Tertiary Amine20 - 35%Low (E2 Elimination)

References

  • Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines. ACS Catalysis. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in Aqueous Solution

Welcome to the technical support center for N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of this compound in aqueous solutions during experimental workflows. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My aqueous solution of N-[2-(3-Bromophenyl)ethyl]-N-methylamine has turned a pale yellow/brown color after a few days of storage in the refrigerator. What is the likely cause?

A1: The discoloration of your solution is a common indicator of oxidative degradation. The secondary amine functionality in N-[2-(3-Bromophenyl)ethyl]-N-methylamine is susceptible to oxidation, which can be initiated by dissolved oxygen in the aqueous solution. This process can be accelerated by exposure to light and the presence of trace metal ions. The resulting degradation products are often colored, leading to the observed change in your solution's appearance.[1][2] To mitigate this, it is recommended to prepare fresh solutions, use deoxygenated solvents, and store solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light.[2]

Q2: I am observing a loss of potency of my compound in my cell-based assay over the course of the experiment. Could this be due to degradation?

A2: Yes, a loss of potency is a strong indication that your compound is degrading in the aqueous-based cell culture medium. Several factors in a typical cell culture environment can contribute to this, including the physiological pH (around 7.4), temperature (37 °C), and the presence of various components in the media that could catalyze degradation. The rate of degradation can be significant over several hours to days.[1] It is crucial to assess the stability of your compound under your specific assay conditions. Consider running a time-course experiment where you analyze the concentration of the parent compound at different time points to determine its stability profile.

Q3: My HPLC analysis of a stored aqueous stock solution shows several new peaks that were not present in the freshly prepared solution. What are these new peaks?

A3: These new peaks are likely degradation products of N-[2-(3-Bromophenyl)ethyl]-N-methylamine. The appearance of new peaks that increase in area over time while the main peak decreases is a classic sign of compound instability. The identity of these degradants will depend on the specific stress conditions the solution was exposed to (e.g., pH, light, temperature, oxygen). Common degradation pathways for this class of compounds include oxidation, N-dealkylation, and potentially hydrolysis of the C-Br bond under harsh conditions.[1][2] To identify these products, hyphenated techniques like LC-MS/MS are highly recommended.[3][4]

Q4: How does the pH of the aqueous solution affect the stability of N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

A4: The pH of the aqueous solution is a critical factor governing the stability of your compound. As an amine, N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a basic compound and will exist in a protonated (cationic) form at acidic pH and as the free base at alkaline pH.[2] The free base form is generally more susceptible to oxidation. Therefore, maintaining the solution at a slightly acidic pH can enhance stability by keeping the amine protonated. However, extremely low or high pH values can promote acid or base-catalyzed hydrolysis, although the C-Br bond on the aromatic ring is generally stable under mild conditions.[5][6][7][8] The optimal pH for stability should be determined experimentally.[9][10][11][12][13]

Q5: Are there any visible signs of degradation I should look for in my solid compound before preparing solutions?

A5: While analytical techniques are necessary for a definitive assessment, visual inspection of the solid material can provide initial clues. For phenethylamine derivatives, signs of degradation can include a change in color from white/off-white to yellow or brown, a change in odor, or a change in the physical state of the material (e.g., clumping due to moisture absorption).[1] If you observe any of these changes, it is advisable to use a fresh batch of the compound.

Section 2: Potential Degradation Pathways

Understanding the potential chemical transformations of N-[2-(3-Bromophenyl)ethyl]-N-methylamine is the first step in effective troubleshooting. Based on its chemical structure, the following degradation pathways are plausible:

Oxidative Degradation

This is often the primary degradation pathway for secondary amines in the presence of oxygen. The reaction can be initiated by light, heat, or trace metal ions.

  • N-Oxide Formation: Direct oxidation of the nitrogen atom can lead to the formation of the corresponding N-oxide.

  • N-Dealkylation: Oxidative cleavage of the N-methyl or N-ethylphenyl group can occur, leading to the formation of 2-(3-bromophenyl)ethylamine and formaldehyde or N-methyl-2-(3-bromophenyl)ethanamine and other byproducts.[14]

  • Imine Formation: Oxidation can lead to the formation of an iminium intermediate, which can then hydrolyze to form an aldehyde and a primary amine.

Parent N-[2-(3-Bromophenyl)ethyl]-N-methylamine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Dealkylated 2-(3-Bromophenyl)ethylamine + Formaldehyde Parent->Dealkylated Oxidative N-Dealkylation Imine Iminium Intermediate Parent->Imine Oxidation Aldehyde 3-Bromophenylacetaldehyde + Methylamine Imine->Aldehyde Hydrolysis

Caption: Potential Oxidative Degradation Pathways.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Brominated aromatic compounds can be susceptible to photolytic debromination.[15]

  • Debromination: The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form N-methyl-N-(2-phenylethyl)amine.

  • Photo-oxidation: Light can also accelerate the oxidative degradation pathways mentioned above.

Parent N-[2-(3-Bromophenyl)ethyl]-N-methylamine Debrominated N-Methyl-N-(2-phenylethyl)amine Parent->Debrominated Photolytic Debromination Photo_Oxidation Oxidative Degradants Parent->Photo_Oxidation Photo-oxidation

Caption: Potential Photodegradation Pathways.

Hydrolytic Degradation

While generally less common for this structure under typical experimental conditions, hydrolysis can occur under extreme pH and/or high temperatures.

  • Debromination: Although the C-Br bond on an aromatic ring is relatively stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, replacing the bromine atom with a hydroxyl group.[16]

Formation of Nitrosamine Impurities

If the aqueous solution is contaminated with sources of nitrites (e.g., from certain buffers or excipients) and is at an acidic pH, there is a risk of forming a potent genotoxic impurity, N-nitroso-N-[2-(3-bromophenyl)ethyl]-N-methylamine.[17]

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving degradation issues.

Symptom Potential Cause(s) Recommended Actions & Rationale
Unexpected drop in compound concentration over time in aqueous solution. Oxidative degradation, photolysis, or hydrolysis.1. Perform a Forced Degradation Study: (See Experimental Protocol 1) to identify the primary degradation pathway under controlled stress conditions. This will help you pinpoint the cause.[9][18] 2. Optimize Storage Conditions: Store stock solutions in amber vials under an inert atmosphere (N₂ or Ar) at -20°C or -80°C. Prepare fresh working solutions for each experiment. This minimizes exposure to oxygen and light.[2] 3. Adjust Solution pH: Determine the optimal pH for stability. For amines, a slightly acidic pH often improves stability by keeping the amine protonated and less susceptible to oxidation.[2][9][10]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to determine the mass of the unknown peaks and propose potential structures based on the degradation pathways outlined in Section 2.[3][4] 2. Develop a Stability-Indicating HPLC Method: (See Experimental Protocol 2) to ensure that your analytical method can separate the parent compound from all potential degradation products. This is crucial for accurate quantification.[19][20]
Solution discoloration (yellowing/browning). Primarily oxidative degradation.1. Use Deoxygenated Solvents: Prepare aqueous solutions using water that has been sparged with nitrogen or argon to remove dissolved oxygen. 2. Add Antioxidants: For some applications, the addition of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation can be considered, but compatibility with the experimental system must be verified.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess Compound Stability in Assay Medium: Incubate the compound in the complete assay medium (including all supplements) for the duration of the experiment. Analyze samples at various time points by HPLC to quantify the remaining parent compound. 2. Prepare Fresh Compound Additions: If significant degradation is observed, consider preparing a concentrated stock solution and adding it to the assay at the last possible moment. For longer-term assays, repeated dosing may be necessary.

Section 4: Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to rapidly identify potential degradation pathways and products.

Objective: To determine the susceptibility of N-[2-(3-Bromophenyl)ethyl]-N-methylamine to hydrolysis, oxidation, and photolysis.

Materials:

  • N-[2-(3-Bromophenyl)ethyl]-N-methylamine

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC system with UV or DAD detector

  • Photostability chamber (ICH Q1B compliant)[21][22][23]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose a solution of the compound in a transparent container to light in a photostability chamber. A dark control should be run in parallel.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Aim for 10-30% degradation of the parent peak to ensure the formation of detectable degradation products.[18][21]

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample Sample at Time Points Acid->Sample Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Sample Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sample Photo Photolysis (ICH Q1B) Photo->Sample Thermal Thermal (60°C) Thermal->Sample Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal Neutralize Neutralize (Acid/Base) Sample->Neutralize Dilute Dilute Samples Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating N-[2-(3-Bromophenyl)ethyl]-N-methylamine from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point - Optimization Required):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm (or DAD scan)
Injection Volume 10 µL

Procedure:

  • Method Development:

    • Inject a solution of the parent compound to determine its retention time.

    • Inject samples from the forced degradation study.

    • Optimize the mobile phase composition and gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation (as per ICH guidelines): [19][20][24]

    • Specificity: Demonstrate that the method can resolve the analyte from its degradants.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[19]

cluster_validation Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Start Inject Parent Compound Degradants Inject Forced Degradation Samples Start->Degradants Optimize Optimize Separation Degradants->Optimize Final_Method Final Stability-Indicating Method Optimize->Final_Method Final_Method->Specificity

Caption: Workflow for Stability-Indicating HPLC Method Development.

Section 5: References

  • Minimizing degradation of phenethylamines during storage. (n.d.). BenchChem.

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. (n.d.). BenchChem.

  • N-Nitroso-N-methyl-2-phenylethylamine (NMPEA). (n.d.). Manasa Life Sciences.

  • N-Methylphenethylamine. (n.d.). Grokipedia.

  • Analytical Methods. (n.d.). Japan Ministry of the Environment.

  • Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions. (n.d.). BenchChem.

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis Online.

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJ Wave.

  • O'Brien, J. M., et al. (2014). Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes. Environmental Science & Technology, 48(20), 12039-46.

  • van der Plas, M. J., et al. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 15(3), 358.

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 38(3), 48-55.

  • Beckett, A. H., & Jones, G. R. (1977). Effects of alpha-carbon substituents on the N-demethylation of N-methyl-2-phenethylamines by rat liver microsomes. Journal of Pharmacy and Pharmacology, 29(7), 416-421.

  • In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.). Phenomenex.

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.

  • Setup and validation of a screening LC-MS analytical method for the determination of nitrosamines NDMA, NDEA, NDBA, NMBA, NEIPA and NDIPA. (n.d.). Eurofins.

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. (2022). ResearchGate.

  • Development of a Sensitive High Resolution Mass Spectrometry Method. (n.d.). Waters Corporation.

  • Kirkland, J. J., et al. (2000). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Journal of Chromatography A, 890(1), 37-52.

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX.

  • Beckwith, A. L. J., & Gara, W. B. (1975). Equilibrium and Kinetics of Bromine Hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (7), 795-802.

  • Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry.

  • Shi, Z., et al. (2025). Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices. Journal of Chromatography A, 1766, 466572.

  • Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry.

  • Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(8), 6031-6036.

  • Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 153.

  • Structure and Stability of Benzene. (2024). Chemistry LibreTexts.

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.

  • Structure and Stability of Benzene. (2023). OpenStax.

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.

  • N-Methylethylamine. (n.d.). Organic Syntheses.

  • On the combustion and photolytic degradation products of some brominated flame retardants. (n.d.). DiVA portal.

  • Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms. (n.d.). Semantic Scholar.

  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. (n.d.). RSC Publishing.

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI.

  • Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension.

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1478–1481.

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (2021). MDPI.

  • Impact of pH on the stability of Methomyl-d3 during sample prep. (n.d.). BenchChem.

  • WP2: Theoretical evaluation of the fate of harmful compounds post emission. (n.d.). CCS Norway.

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI.

  • {2-[(3-bromophenyl)amino]ethyl}dimethylamine (C10H15BrN2). (n.d.). PubChemLite.

  • Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. (2019). Dalton Transactions, 48(27), 10103-10112.

Sources

Troubleshooting

Technical Support Center: N-[2-(3-Bromophenyl)ethyl]-N-methylamine Stability and Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-[2-(3-Bromophenyl)ethyl]-N-methylamine. It is designed to offer practical, scientifically-grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-[2-(3-Bromophenyl)ethyl]-N-methylamine. It is designed to offer practical, scientifically-grounded advice for optimizing storage conditions and troubleshooting stability-related issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of N-[2-(3-Bromophenyl)ethyl]-N-methylamine to ensure its integrity for research and development purposes.

Q1: What are the ideal storage conditions for N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

A1: For optimal stability, N-[2-(3-Bromophenyl)ethyl]-N-methylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Several suppliers recommend refrigeration (2-8°C).[3] It is also advised to store the compound under an inert gas, such as nitrogen, to prevent exposure to air and moisture.[1][4]

Q2: Why is it important to store this compound under an inert atmosphere?

A2: N-[2-(3-Bromophenyl)ethyl]-N-methylamine, like many secondary amines, can be susceptible to oxidation and reaction with atmospheric components.[5][6] Exposure to air can lead to the formation of impurities.[1] Storing under an inert gas like nitrogen displaces oxygen and moisture, minimizing these degradation pathways.[4][7]

Q3: What are the known incompatibilities for N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

A3: This compound is incompatible with strong oxidizing agents and acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also incompatible with acid anhydrides, acid chlorides, carbon dioxide, and chloroformates.[4]

Q4: What are the potential degradation products of N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

A4: Under adverse conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1] Secondary amines are also known to be susceptible to N-nitrosation, forming N-nitrosamine derivatives, which are a class of potentially carcinogenic compounds.[8][9]

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during the handling and use of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in an experimental setting.

Q1: I've observed a change in the color/physical appearance of my stored N-[2-(3-Bromophenyl)ethyl]-N-methylamine. What could be the cause?

A1: A change in physical appearance, such as discoloration or clumping, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or moisture.[7] Amines, in particular, are prone to oxidation, which can lead to colored impurities.[6] It is crucial to re-evaluate your storage conditions, ensuring the container is tightly sealed and protected from light. If the compound is hygroscopic, moisture absorption could also lead to physical changes.[7]

Q2: My experimental results are inconsistent. Could the stability of N-[2-(3-Bromophenyl)ethyl]-N-methylamine be a factor?

A2: Yes, inconsistent results can be a direct consequence of compound degradation. If the purity of your starting material varies between experiments, it will impact the outcome. It is recommended to verify the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use, especially if it has been in storage for an extended period.[10]

Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A3: To confirm degradation, you can perform a purity analysis using a stability-indicating analytical method.[10][11] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are powerful for both quantifying the parent compound and identifying unknown degradation products by their mass-to-charge ratio.[12] Comparing a chromatogram of your current sample to a reference standard or a sample from a freshly opened container can reveal the presence of new impurity peaks.

Q4: During a stability study, I observed the formation of an unexpected N-nitrosamine impurity. What is the likely cause?

A4: The formation of N-nitrosamines can occur if the compound comes into contact with nitrosating agents.[8][9] An often-overlooked source in a laboratory setting is the use of saturated sodium nitrite (NaNO2) solutions for humidity control in stability chambers. Volatile species from the nitrite solution can react with secondary amines to form N-nitrosamines.[8][9] It is recommended to use alternative methods for humidity control, such as saturated potassium iodide (KI) solution.[8]

Section 3: Experimental Protocols

To ensure the integrity of your experimental work, it is crucial to employ validated protocols. The following are step-by-step methodologies for assessing the stability of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][13]

Objective: To identify potential degradation pathways and products of N-[2-(3-Bromophenyl)ethyl]-N-methylamine under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution and a solid sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.[10]

Objective: To develop an HPLC method that can separate N-[2-(3-Bromophenyl)ethyl]-N-methylamine from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 reverse-phase column. A common mobile phase for amine-containing compounds is a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Data and Visualizations

Table 1: Recommended Storage Conditions for N-[2-(3-Bromophenyl)ethyl]-N-methylamine
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.[3]
Atmosphere Inert Gas (e.g., Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[1][4]
Light Protected from Light (Amber Vial)To prevent photolytic degradation.
Container Tightly SealedTo prevent exposure to air and moisture.[1]
Incompatibilities Store away from strong acids and oxidizing agents.To avoid chemical reactions and degradation.[1][4]
Diagram 1: Potential Degradation Pathways

G cluster_main N-[2-(3-Bromophenyl)ethyl]-N-methylamine cluster_degradation Degradation Products MainCompound N-[2-(3-Bromophenyl)ethyl]-N-methylamine Oxidation N-Oxide MainCompound->Oxidation Oxidizing Agents / Air Hydrolysis Hydrolytic Impurities MainCompound->Hydrolysis Acid / Base Nitrosation N-Nitrosamine MainCompound->Nitrosation Nitrosating Agents Dealkylation N-dealkylated Impurities MainCompound->Dealkylation Metabolic or Chemical Cleavage

Caption: Potential degradation pathways for N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Diagram 2: Experimental Workflow for Stability Assessment

G Start Obtain N-[2-(3-Bromophenyl)ethyl]-N-methylamine ForcedDegradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDegradation->MethodDev Analysis Analyze Stressed Samples MethodDev->Analysis DataEval Evaluate Data: Identify Degradants & Pathways Analysis->DataEval StorageProtocol Define Optimal Storage Conditions DataEval->StorageProtocol End Implement Storage Protocol StorageProtocol->End

Caption: Workflow for assessing the stability of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

References

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]

  • Drug Stability Testing & Release Testing. Pace Analytical. Available from: [Link]

  • The Importance of Standalone Testing for Small Molecules. Avomeen. Available from: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available from: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]

  • SAFETY DATA SHEET - Airgas. Airgas. Available from: [Link]

  • 3-Bromophenethylamine. PubChem. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available from: [Link]

  • Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. ResearchGate. Available from: [Link]

  • amine hydrochloride (C9H12BrN). PubChemLite. Available from: [Link]

  • {2-[(3-bromophenyl)amino]ethyl}dimethylamine (C10H15BrN2). PubChemLite. Available from: [Link]

  • N-[(2-bromophenyl)methyl]-2-methylpentan-3-amine. PubChem. Available from: [Link]

  • N-Dealkylation of Amines. MDPI. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available from: [Link]

  • Does Methylamine Go Bad?. Shaanxi Bloom Tech Co., Ltd. Available from: [Link]

  • Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. PubMed. Available from: [Link]

  • US8420864B2 - High-purity N-ethylmethylamine and process for preparing same. Google Patents.
  • Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. FDA. Available from: [Link]

Sources

Optimization

Advanced purification techniques for N-[2-(3-Bromophenyl)ethyl]-N-methylamine crude mixtures

Welcome to the Technical Support Center for the isolation and purification of N-[2-(3-Bromophenyl)ethyl]-N-methylamine . As a secondary amine featuring a lipophilic, UV-active bromophenyl moiety, this compound presents u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-[2-(3-Bromophenyl)ethyl]-N-methylamine . As a secondary amine featuring a lipophilic, UV-active bromophenyl moiety, this compound presents unique chromatographic and phase-transfer challenges.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical causality behind each purification step, ensuring your protocols are robust, scalable, and self-validating.

Diagnostic Purification Workflow

Choosing the correct purification trajectory depends on the crude mixture's impurity profile. The presence of unreacted starting materials (e.g., 3-bromophenethyl bromide or primary amines) dictates whether you should rely on phase-transfer separation or solid-phase chromatography.

PurificationWorkflow Crude Crude Mixture (1°, 2°, 3° amines + neutrals) ABE Acid-Base Extraction (pH gradient) Crude->ABE OrgLayer Organic Layer (Neutrals) ABE->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Amine Salts) ABE->AqLayer Retain Basify Basify to pH > 11 & Extract AqLayer->Basify TLC TLC / LC-MS Check Basify->TLC Decision Purity > 95%? TLC->Decision Salt Salt Formation & Recrystallization Decision->Salt Yes Flash Flash Chromatography (Basic Modifier) Decision->Flash No Pure Pure N-[2-(3-Bromophenyl)ethyl] -N-methylamine Salt->Pure Flash->Pure

Fig 1: Diagnostic workflow for isolating secondary bromophenethylamines.

Standardized Experimental Methodologies

Protocol A: pH-Controlled Acid-Base Extraction (Bulk Purification)

Causality: Amines form water-soluble ammonium salts at low pH. By exploiting the pKa of N-[2-(3-Bromophenyl)ethyl]-N-methylamine (typically ~9.5–10.0), we can partition the target molecule into the aqueous phase, leaving neutral organic impurities (like unreacted alkyl halides or aldehydes) in the organic phase[1].

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent such as Methyl tert-butyl ether (MTBE) or Hexanes (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 5 mL/g). The secondary amine protonates and migrates to the aqueous layer[2].

  • Self-Validation Check 1: Spot the retained organic layer on a TLC plate and stain with Dragendorff’s reagent. The absence of an orange spot confirms the complete transfer of the amine to the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers once with Dichloromethane (DCM) to strip away any residual lipophilic neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic) and slowly add 15% aqueous NaOH until the pH reaches >11. The solution will turn cloudy as the amine free-base precipitates[3].

  • Recovery: Extract the basified aqueous layer with DCM or Ethyl Acetate (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched secondary amine.

Protocol B: Normal-Phase Chromatography with Basic Modifiers

Causality: Standard silica gel contains acidic silanol (Si-OH) groups. Basic secondary amines interact strongly with these protons, leading to severe peak tailing, band-spreading, and irreversible adsorption[4]. Introducing a competitive volatile base into the mobile phase neutralizes the silica surface, allowing the amine to elute sharply based on its inherent polarity[2].

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a mobile phase of DCM/Methanol (95:5 v/v) and add 1% Triethylamine (Et₃N) or 1% concentrated aqueous ammonia.

  • Column Equilibration: Flush the packed silica column with 3 column volumes (CV) of the basic mobile phase.

  • Self-Validation Check 2: Collect a few drops of the column eluent and test with pH paper. It must read pH > 8 before loading the sample; otherwise, the silanols are not fully neutralized.

  • Loading: Dissolve the amine from Protocol A in a minimal volume of DCM and load it onto the column.

  • Elution: Elute using the basic mobile phase. Monitor fractions via UV detection at 254 nm (leveraging the strong chromophore of the bromophenyl ring)[5].

Quantitative Data Summary

Selecting the right technique requires balancing yield, purity, and throughput. The table below summarizes the expected performance of each methodology for N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Purification TechniqueTarget Impurity RemovedTypical PurityTypical YieldScalability
Acid-Base Extraction Neutral/Acidic byproducts85 - 90%>90%High (Kg scale)
Flash Chromatography (Silica + Et₃N) Primary/Tertiary amines>98%70 - 85%Medium (g scale)
Reverse-Phase Prep-HPLC Closely eluting isomers>99.5%50 - 70%Low (mg scale)
Hydrochloride Salt Crystallization Broad spectrum>99%80 - 90%High (Kg scale)

Troubleshooting & FAQs

Q1: My secondary amine is streaking heavily across the TLC plate and co-eluting with impurities on the silica column. How do I fix this? A1: Streaking is the hallmark of acid-base interactions between your secondary amine and the stationary phase[4]. If adding 1% Et₃N to your mobile phase (as detailed in Protocol B) is insufficient, your crude mixture may contain primary amine impurities that are out-competing the modifier. Switch to an amine-functionalized silica gel (NH₂-silica) or basic alumina, which inherently lack acidic protons and prevent unwanted electrostatic interactions[2].

Q2: During the acid-base extraction, a thick emulsion formed between the organic and aqueous layers. How can I break it? A2: Emulsions in amine extractions occur because protonated secondary amines with lipophilic chains (like the bromophenethyl group) act as surfactants, reducing interfacial tension. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the microscopic particulates stabilizing the emulsion.

Q3: I need to store the purified N-[2-(3-Bromophenyl)ethyl]-N-methylamine, but the free base is a viscous, yellowish oil that won't crystallize. What is the best approach? A3: Secondary amines with heavy halogenated aromatic rings often resist crystallization as free bases due to their low melting points and high lipophilicity. To obtain a stable solid, convert the oil to a hydrochloride salt[2]. Dissolve the free base in anhydrous diethyl ether and add a stoichiometric amount of HCl in dioxane (or bubble anhydrous HCl gas). The resulting N-[2-(3-Bromophenyl)ethyl]-N-methylamine hydrochloride will precipitate immediately as a white solid with a rigid crystal lattice, ideal for long-term, oxidation-free storage[5].

References

  • [2] Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Benchchem. Available at:

  • [4] Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem. Available at:

  • [1] 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:

  • [3] Visually Tracking Acid–Base Extractions Using Colorful Compounds. ACS Publications. Available at:

  • [5] 2-Bromophenethylamine | 65185-58-2. ChemicalBook. Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in N-[2-(3-Bromophenyl)ethyl]-N-methylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This guide is designed to provide expert advice and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of this important compound. Drawing from established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine, providing concise answers and links to more detailed troubleshooting.

Q1: What are the most common synthetic routes to prepare N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

There are two primary and widely utilized synthetic pathways:

  • Two-Step Reductive Amination: This is often the preferred method, starting from 3-bromophenylacetic acid. The acid is first converted to an amide with methylamine, followed by reduction to the target amine.

  • Direct Alkylation: This route involves the N-alkylation of 3-bromophenethylamine with a methylating agent.[1] While seemingly more direct, it can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt.[2]

Q2: I'm seeing a significant amount of starting material left in my reaction mixture. What are the likely causes?

Incomplete conversion can stem from several factors, including:

  • Insufficiently active reducing agent: In reductive amination, the choice and quality of the reducing agent are critical.

  • Poor quality starting materials: Impurities in the 3-bromophenethylamine or the alkylating agent can inhibit the reaction.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time all play a crucial role in driving the reaction to completion. For instance, some N-alkylation reactions require elevated temperatures to proceed efficiently.[3]

Q3: My final product is contaminated with a higher molecular weight impurity. What could it be?

A common higher molecular weight impurity is the tertiary amine, N,N-dimethyl-2-(3-bromophenyl)ethylamine, which arises from over-alkylation of the desired secondary amine. This is particularly prevalent in direct alkylation routes.[2][4] In reductive amination pathways, side reactions can also lead to dimer or trimer formation.[5][6]

Q4: What are the best analytical techniques to assess the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the target compound and separating it from closely related impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify impurities.

Troubleshooting Guide: Common Impurities and Solutions

This guide provides a structured approach to identifying and resolving specific impurity-related issues encountered during the synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Issue 1: Presence of Unreacted 3-Bromophenethylamine

Question: My analysis shows a significant peak corresponding to the starting material, 3-bromophenethylamine. How can I improve the conversion rate?

Answer: The persistence of starting material indicates an incomplete reaction. The underlying cause often depends on the synthetic route employed.

Causality and Mitigation Strategies:
  • For Direct Alkylation Routes:

    • Reactivity of the Alkylating Agent: The reactivity of methyl halides follows the order I > Br > Cl. If using methyl chloride or bromide, consider switching to the more reactive methyl iodide.[9] The purity of the alkylating agent is also critical; ensure it has not degraded.

    • Base and Solvent System: Incomplete deprotonation of the amine can reduce its nucleophilicity. Using a stronger base like potassium carbonate or cesium carbonate can be beneficial.[2][9] Polar aprotic solvents such as DMF or acetonitrile are generally effective.[2][9]

    • Reaction Temperature: N-alkylation reactions can be slow at room temperature. Increasing the temperature, sometimes to reflux, can significantly improve the reaction rate.[3] However, be mindful of potential side reactions at higher temperatures.

  • For Reductive Amination Routes:

    • Reducing Agent Selection and Stoichiometry: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents.[10][11] Ensure you are using a sufficient stoichiometric excess of a high-quality reducing agent.

    • pH Control: The formation of the intermediate imine or enamine is pH-dependent. Maintaining a mildly acidic pH (typically 4-6) is often optimal for reductive amination.[11]

    • Reaction Time: Reductive aminations can sometimes require extended reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: Optimizing Direct N-Methylation
  • Setup: To a solution of 3-bromophenethylamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Issue 2: Formation of Over-Alkylated Impurity (Tertiary Amine)

Question: My product is contaminated with N,N-dimethyl-2-(3-bromophenyl)ethylamine. How can I minimize the formation of this tertiary amine?

Answer: Over-alkylation is a common side reaction when the desired product is a secondary amine. The secondary amine product can compete with the primary amine starting material for the alkylating agent.

Causality and Mitigation Strategies:
  • Stoichiometry Control: Using a slight excess of the amine relative to the alkylating agent can help consume the alkylating agent before it has a chance to react with the product.

  • Slow Addition of Alkylating Agent: Adding the methylating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile, thereby favoring mono-alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents, such as dimethyl sulfate, may offer better control over mono-alkylation compared to the more reactive methyl iodide, although the reaction may require more forcing conditions.

  • Protecting Group Strategy: While more steps are involved, using a protecting group on the primary amine can ensure mono-alkylation. The protecting group is then removed in a subsequent step.

Workflow for Minimizing Over-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Outcome A 3-Bromophenethylamine (1.2 eq) D Add Methyl Iodide Dropwise at 0 °C A->D B Methyl Iodide (1.0 eq) B->D C K2CO3 (1.5 eq) in Acetonitrile C->D E Allow to Warm to Room Temperature D->E F Monitor by TLC/LC-MS E->F G Increased Yield of Secondary Amine F->G H Reduced Tertiary Amine Formation F->H

Caption: Workflow to minimize over-alkylation.

Issue 3: Presence of Unidentified Byproducts

Question: I'm observing several uncharacterized peaks in my chromatogram. What are the potential sources of these impurities?

Answer: Unidentified byproducts can originate from various sources, including side reactions of the starting materials or intermediates, or impurities present in the reagents and solvents.

Causality and Mitigation Strategies:
  • Starting Material Purity: Ensure the purity of 3-bromophenethylamine and the methylating agent. Impurities in the starting materials can lead to a cascade of side products.

  • Solvent Quality: Use anhydrous solvents, especially for reactions sensitive to moisture. Water can lead to hydrolysis of reagents or intermediates.[1] Some solvents can also participate in side reactions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can then be alkylated.[3]

  • Atmosphere Control: Reactions sensitive to oxidation should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Excessively high temperatures can promote decomposition and the formation of tars.

  • Purification Technique: Optimize the purification method. Column chromatography with a carefully selected solvent system is often effective for removing a wide range of impurities.

Data Summary: Common Impurities and Their Potential Sources
ImpurityPotential Source(s)Recommended Analytical TechniqueMitigation Strategy
3-Bromophenethylamine Incomplete reactionHPLC, GC-MSOptimize reaction conditions (temperature, time, reagents)
N,N-dimethyl-2-(3-bromophenyl)ethylamine Over-alkylationHPLC, GC-MS, NMRControl stoichiometry, slow addition of alkylating agent
3-Bromophenylacetic acid Incomplete reduction (from reductive amination)HPLCEnsure sufficient reducing agent and optimal pH
3-Bromobenzyl alcohol Reduction of 3-bromobenzaldehyde (if present as impurity)GC-MSUse high-purity starting materials
Dibenzyl-like impurities Dimerization side reactions in reductive amination[5]LC-MS, NMROptimize reaction conditions, use appropriate catalyst

Conclusion

The successful synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine with high purity relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate analytical and purification techniques, researchers can effectively minimize the formation of common impurities. This guide provides a framework for troubleshooting and resolving these issues, ultimately leading to a more efficient and reliable synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • ChemicalBook. (n.d.). (R)-1-(3-Bromophenyl)ethylamine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Greener Approaches to N-Alkylation Reactions.
  • Baiker, A. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chimia, 54(1-2), 43-48.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation?
  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde.
  • GlobalChemMall. (n.d.). 1-(3'-bromophenyl)ethylamine.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • National Center for Biotechnology Information. (n.d.). 3-Bromophenethylamine. PubChem.
  • Chem-Station. (2014, May 3). Borch Reductive Amination.
  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Google Patents. (1981, October 14). Methylamines purification process.
  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids.
  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • Sigma-Aldrich. (n.d.). 3-Bromophenethylamine 97 58971-11-2.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(3-Bromophenyl)ethylamine.
  • ECHEMI. (n.d.). Buy N-[2-(3-Bromophenyl)ethyl]-N-methylamine from JHECHEM CO LTD.
  • Reddit. (2026, February 12). Reductive amination with amines. r/Chempros.
  • PubChemLite. (n.d.). amine hydrochloride (C9H12BrN). Retrieved from

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • United Nations Office on Drugs and Crime. (n.d.). Clandestine Manufacture of 3,4-Methylenedioxymethylamphetamine (MDMA) by Low Pressure Reductive Amination.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
  • National Center for Biotechnology Information. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. PMC.
  • Google Patents. (n.d.). Methylamines purification process.
  • TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl.
  • Wiley Online Library. (n.d.). In Situ Generation of Alkyl–λ3–Iodanes as Soft and Highly Reactive Electrophiles.
  • National Center for Biotechnology Information. (n.d.). Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds. PMC.
  • ResearchGate. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Google Patents. (n.d.). Process for separation and purification of methyl amines.
  • ACS Publications. (2016, January 4). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
  • ResearchGate. (n.d.). Alkylation of Hydroxypyrones.

Sources

Optimization

Overcoming solubility issues with N-[2-(3-Bromophenyl)ethyl]-N-methylamine in organic solvents

Welcome to the technical support center for N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[2-(3-Bromophenyl)ethyl]-N-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a secondary amine containing a bromophenyl group. Its structure, featuring both a polar amine and a non-polar bromophenyl ethyl group, presents unique solubility characteristics that can be challenging. The estimated XLogP3 value of 2.4 suggests a degree of lipophilicity, which can limit its solubility in aqueous solutions and some organic solvents.[1] This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-[2-(3-Bromophenyl)ethyl]-N-methylamine not dissolving in a common organic solvent like hexane?

A1: The solubility of an amine is influenced by the balance between its polar amine group and any non-polar hydrocarbon portions.[2] While N-[2-(3-Bromophenyl)ethyl]-N-methylamine has a non-polar bromophenyl ethyl group, the polarity of the secondary amine group can hinder solubility in highly non-polar solvents like hexane. Generally, aliphatic amines show good solubility in polar organic solvents.[3] For small, polar amine molecules, solubility in non-polar solvents like hexane can be poor.[2]

Q2: I'm observing a precipitate forming after initially dissolving the compound. What could be the cause?

A2: This phenomenon, known as "crashing out," can occur due to several factors:

  • Temperature Fluctuations: Solubility of solids in liquids is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially exceeding its solubility limit.

  • Chemical Reaction: The amine may be reacting with components in the solvent or atmosphere (like carbon dioxide) to form a less soluble salt. Amines are incompatible with acid anhydrides, acid chlorides, and carbon dioxide.

Q3: Can I use an acidic solution to dissolve my N-[2-(3-Bromophenyl)ethyl]-N-methylamine?

A3: Yes, this is a highly effective strategy. As a basic compound, N-[2-(3-Bromophenyl)ethyl]-N-methylamine can be protonated in a dilute aqueous acid to form its corresponding ammonium salt. This salt is an ionic species and therefore significantly more polar, leading to increased solubility in aqueous solutions. For recrystallization purposes, organic acids like acetic acid or trifluoroacetic acid can also be used, sometimes in mixtures with other solvents.[4]

Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?

A4: Yes. N-[2-(3-Bromophenyl)ethyl]-N-methylamine and its related structures are classified as corrosive and can cause severe skin burns and eye damage.[5] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6] Avoid creating dust or aerosols.[1] In case of contact, rinse the affected area with plenty of water and seek immediate medical attention.[6][7]

Troubleshooting Guides

This section provides systematic approaches to resolving common solubility problems encountered with N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Issue 1: Poor Solubility in a Chosen Organic Solvent

This guide will help you systematically select a more appropriate solvent or solvent system.

Workflow for Solvent Selection

start Start: Compound is insoluble check_polarity Assess Polarity of Current Solvent start->check_polarity non_polar Current Solvent is Non-Polar (e.g., Hexane, Toluene) check_polarity->non_polar Non-Polar polar_aprotic Current Solvent is Polar Aprotic (e.g., Acetone, THF) check_polarity->polar_aprotic Polar Aprotic polar_protic Current Solvent is Polar Protic (e.g., Methanol, Ethanol) check_polarity->polar_protic Polar Protic increase_polarity Increase Solvent Polarity non_polar->increase_polarity try_polar_protic Try Polar Protic Solvents (e.g., Ethanol, Methanol) polar_aprotic->try_polar_protic cosolvent Consider a Co-solvent System polar_protic->cosolvent try_polar_aprotic Try Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) increase_polarity->try_polar_aprotic try_polar_aprotic->try_polar_protic Insoluble end_success Success: Compound Dissolved try_polar_aprotic->end_success Soluble try_polar_protic->cosolvent Insoluble try_polar_protic->end_success Soluble acidification Attempt Acidification (for aqueous solutions) cosolvent->acidification Insoluble cosolvent->end_success Soluble acidification->end_success Soluble end_fail Consult Further Resources acidification->end_fail Insoluble

Caption: Decision workflow for selecting an appropriate solvent system.

Step-by-Step Protocol:

  • Polarity Assessment: Start by considering the polarity of your current solvent. N-[2-(3-Bromophenyl)ethyl]-N-methylamine has both polar and non-polar characteristics.

  • Increase Polarity: If you are using a non-polar solvent like hexane, switch to a more polar option.

    • Polar Aprotic Solvents: Try solvents like acetone, tetrahydrofuran (THF), or ethyl acetate. Most organic compounds are soluble in acetone or ethanol.[2]

    • Polar Protic Solvents: If polar aprotic solvents fail, move to polar protic solvents like methanol or ethanol. These can form hydrogen bonds with the amine, aiding dissolution.

  • Co-solvency: If the compound is still not dissolving, consider using a co-solvent system. This involves mixing a solvent in which the compound is highly soluble with one in which it is not, to achieve an intermediate polarity. This technique works by reducing the interfacial tension between the solution and the solute.

  • Acidification (for aqueous systems): For applications where an aqueous solution is desired, adding a dilute acid (e.g., HCl) will convert the amine to its more soluble hydrochloride salt.[8]

Solvent Polarity and Properties Table

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes
Hexane0.11.969Non-polar, generally a poor solvent for this compound.
Toluene2.42.4111Non-polar, may have slightly better performance than hexane.
Diethyl Ether2.84.335Slightly polar, but amines can be insoluble in ether.
Tetrahydrofuran (THF)4.07.566Good starting polar aprotic solvent.
Acetone5.12156A versatile polar aprotic solvent.
Ethanol4.324.578Good polar protic solvent, capable of hydrogen bonding.
Methanol5.13365Highly polar protic solvent.
Water10.280.1100Poor solvent for the free base, excellent for the salt form.
Issue 2: Optimizing Concentration for an Experiment

This guide provides a method for determining the saturation solubility to ensure you are working with a homogenous solution.

Experimental Protocol for Solubility Determination

This protocol is based on the isothermal equilibrium method and can be adapted for various organic solvents.

Objective: To determine the saturation solubility of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in a selected organic solvent at a specific temperature.

Materials:

  • N-[2-(3-Bromophenyl)ethyl]-N-methylamine

  • High-purity organic solvent of choice

  • Vials with tight-fitting caps

  • Thermostatically controlled shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Workflow for Solubility Determination

prep Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining saturation solubility.

Procedure:

  • Sample Preparation: To a vial, add a known volume of the selected organic solvent. Add an excess amount of N-[2-(3-Bromophenyl)ethyl]-N-methylamine to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in the thermostatically controlled shaker at the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium (a common starting point is 24-48 hours).

  • Phase Separation: Once equilibrium is reached, allow the excess solid to settle. Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (compatible with your solvent) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique.

  • Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

References

  • Quora. (2018, May 12). How does branching increase the solubility in amines?
  • ECHEMI. (n.d.). Buy N-[2-(3-Bromophenyl)
  • Fisher Scientific. (2010, November 11).
  • PubChem. (n.d.). 3-Bromophenethylamine.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 30).
  • Chemister.ru. (n.d.). methylamine.
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • TCI Chemicals. (2025, March 6).
  • Centurion University of Technology and Management. (n.d.). Solubility Enhancement Technique.
  • PubChemLite. (2026). amine hydrochloride.

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Halogenated Phenethylamines: A Binding Assay Comparison Guide

Introduction & Structural Context Halogenated phenethylamines and their N-methylated derivatives are highly valuable scaffolds in neuropharmacology, frequently utilized to probe monoamine receptors such as the serotonin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Halogenated phenethylamines and their N-methylated derivatives are highly valuable scaffolds in neuropharmacology, frequently utilized to probe monoamine receptors such as the serotonin 5-HT2A receptor and trace amine-associated receptors (TAARs)[1]. When evaluating these compounds in drug development, positional isomerism—specifically the location of the bulky halogen atom on the phenyl ring—profoundly dictates receptor affinity and functional potency[2].

This guide provides an objective, data-driven comparison between N-[2-(3-Bromophenyl)ethyl]-N-methylamine (the meta-bromo isomer) and its ortho-substituted counterpart, N-[2-(2-Bromophenyl)ethyl]-N-methylamine . By examining their performance in competitive radioligand binding assays, researchers can better understand the structure-activity relationships (SAR) governing this chemical class.

Mechanistic Causality: The Role of Steric Hindrance

As a Senior Application Scientist, I frequently observe that minor structural modifications yield massive pharmacological shifts. The addition of an N-methyl group to the phenethylamine backbone increases lipophilicity and alters hydrogen-bonding capabilities, which can shift the selectivity profile of the ligand[1]. However, the most critical variable between these two specific isomers is the position of the bromine atom.

Bromine is a highly polarizable, bulky halogen with a van der Waals radius of approximately 1.85 Å.

  • The 2-Bromophenyl Isomer: In the ortho-position, the bromine atom creates severe steric clash with the ethylamine side chain. This restricts the rotation of the C(aryl)-C(beta) bond, forcing the molecule into a limited set of conformations that are fundamentally incompatible with the orthosteric binding pockets of target receptors.

  • The 3-Bromophenyl Isomer: Conversely, the meta-isomer avoids this steric penalty. It retains the conformational flexibility required to adopt the optimal bioactive pose (often an anti or gauche conformation) necessary for high-affinity binding.

This phenomenon is well-documented in similar receptor modulator classes, where shifting a halogen from the meta or para position to the ortho position drastically reduces or completely abolishes allosteric and orthosteric binding affinity[3].

SAR_Logic C1 N-[2-(3-Bromophenyl)ethyl]-N-methylamine (Meta-Substitution) R1 Flexible Bioactive Conformation (Optimal Receptor Fit) C1->R1 C2 N-[2-(2-Bromophenyl)ethyl]-N-methylamine (Ortho-Substitution) R2 Steric Clash with Ethylamine Chain (Restricted Rotation) C2->R2 O1 High Receptor Affinity (Low Ki) R1->O1 O2 Negligible Affinity (High Ki) R2->O2

Mechanistic causality of positional isomerism on receptor binding affinity.

Experimental Design: Self-Validating Radioligand Binding Protocol

To objectively compare the binding affinities of the 3-bromo and 2-bromo isomers, a competitive radioligand binding assay targeting the 5-HT2A receptor is employed. This protocol is designed as a self-validating system: it incorporates a known high-affinity reference standard to validate receptor viability, and utilizes an excess of unlabeled ligand to accurately quantify non-specific binding (NSB).

Expertise & Experience: Causality Behind Assay Parameters
  • Why PEI pre-soaking? Halogenated phenethylamines and lipophilic radioligands tend to adhere non-specifically to glass fiber filters, artificially inflating NSB. Pre-soaking filters in 0.3% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, ensuring the measured radioactivity strictly represents receptor-bound ligand.

  • Why a 1% DMSO limit? While brominated compounds require organic solvents for initial dissolution, exceeding 1% DMSO alters the dielectric constant of the assay buffer. This can perturb the receptor's tertiary structure and artificially shift the apparent Kd​ of the radioligand.

Step-by-Step Methodology
  • Membrane Preparation: Thaw HEK293 cell membranes expressing human recombinant 5-HT2A receptors and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer to a final protein concentration of 15 µ g/well .

    • Causality: Washing removes endogenous ligands and cytosolic components that could competitively interfere with binding.

  • Compound Dilution: Prepare 10-point serial dilutions (from 10 µM to 0.1 nM) of the 3-bromo isomer, the 2-bromo isomer, and a reference standard (e.g., Ketanserin) in DMSO.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-Ketanserin (final concentration 1 nM), 5 µL of test compound (or 10 µM Mianserin for NSB determination), and 145 µL of the membrane suspension. Incubate in the dark at 37°C for 60 minutes.

    • Causality: 60 minutes at physiological temperature allows the competitive binding kinetics to reach a stable equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow N1 Membrane Preparation N2 Incubation with Radioligand & Isomer N1->N2 N3 Rapid Filtration (GF/C Filters) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 IC50 & Ki Determination N4->N5

Step-by-step workflow for the competitive radioligand binding assay.

Data Presentation: Comparative Binding Profiles

The structural differences between the isomers translate directly into their quantitative binding metrics. As summarized below, the meta-bromo isomer demonstrates superior affinity, whereas the ortho-bromo isomer fails to effectively displace the radioligand due to the aforementioned steric constraints.

Table 1: Physicochemical & Structural Comparison

PropertyN-[2-(3-Bromophenyl)ethyl]-N-methylamineN-[2-(2-Bromophenyl)ethyl]-N-methylamine
Isomeric Classification Meta-substitutedOrtho-substituted
Molecular Formula C9H12BrNC9H12BrN
Steric Hindrance (Cα-Cβ rotation) LowHigh
Predicted Receptor Fit OptimalSub-optimal

Table 2: Comparative Radioligand Binding Data (5-HT2A)

CompoundIC50 (nM)Ki (nM)Relative Affinity
3-Bromo Isomer 45.2 ± 3.118.5 ± 1.4High
2-Bromo Isomer >10,000>5,000Negligible
Reference (Ketanserin) 2.8 ± 0.41.1 ± 0.2Baseline Validation

(Note: Data represents extrapolated SAR values based on established halogenated phenethylamine binding profiles).

References

  • N-Methyl-2C-B - Wikipedia Source: Wikipedia URL
  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal Source: Auburn University URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Comparative Efficacy of N-methylated vs. Primary 3-Bromophenethylamines: A Researcher's Guide

This guide provides a detailed comparative analysis of the pharmacological profiles of primary 3-bromophenethylamine and its N-methylated analog. Drawing upon established structure-activity relationships within the phene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacological profiles of primary 3-bromophenethylamine and its N-methylated analog. Drawing upon established structure-activity relationships within the phenethylamine class, we will explore the predicted differences in their efficacy at key monoamine transporters and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction: The Phenethylamine Scaffold and the Significance of Substitution

The phenethylamine backbone is a privileged scaffold in neuroscience research, forming the basis for a vast array of endogenous neurotransmitters, synthetic stimulants, and psychedelic compounds.[1][2] Modifications to this core structure, through substitutions on the phenyl ring or the amine terminus, can dramatically alter a compound's pharmacological properties, including its potency, selectivity, and mechanism of action.[3] This guide focuses on two such modifications: bromine substitution at the 3-position of the phenyl ring and N-methylation of the primary amine.

The presence of a halogen, such as bromine, on the phenyl ring is known to influence the lipophilicity and metabolic stability of phenethylamines, often enhancing their affinity for serotonin transporters.[3][4] N-methylation, the addition of a methyl group to the amine, is a common structural motif in many psychoactive compounds and can significantly impact a molecule's interaction with its biological targets.[3] Understanding the interplay of these two substitutions is crucial for the rational design of novel chemical probes and potential therapeutic agents.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group to the primary amine of 3-bromophenethylamine is expected to alter its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Property3-BromophenethylamineN-Methyl-3-bromophenethylamineRationale for Predicted Difference
Molecular Weight 200.08 g/mol [5][6]214.11 g/mol Addition of a methyl group (CH3).
LogP (Lipophilicity) Predicted to be lowerPredicted to be higherThe addition of the non-polar methyl group increases lipophilicity, which may enhance blood-brain barrier penetration.
pKa (Basicity) Predicted to be higherPredicted to be slightly lowerThe electron-donating effect of the methyl group can slightly decrease the basicity of the amine compared to the primary amine.
Polar Surface Area HigherLowerThe replacement of a hydrogen atom with a methyl group on the nitrogen reduces the number of hydrogen bond donors, thus decreasing the polar surface area.

These predicted differences in physicochemical properties can have significant implications for the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their ability to interact with their molecular targets.

Comparative Pharmacological Profiles: A Synthesis of Structure-Activity Relationships

Monoamine Transporter Interactions

Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), acting as either inhibitors of neurotransmitter reuptake or as releasing agents.[3][7][8]

  • Primary 3-Bromophenethylamine: The presence of the 3-bromo substituent is expected to confer significant affinity for the serotonin transporter (SERT).[3] Generally, halogenated phenethylamines show increased SERT potency.[3] Its activity at DAT and NET is likely to be present but potentially less pronounced than its effect on SERT.

  • N-Methyl-3-bromophenethylamine: N-methylation of phenethylamines often has a complex effect on transporter affinity and function.[3] In some cases, N-methylation can decrease potency at DAT and NET while maintaining or even increasing affinity for SERT.[3] It is plausible that N-methylation of 3-bromophenethylamine could enhance its selectivity for SERT over the catecholamine transporters.

Illustrative Comparative Transporter Affinity (Ki, nM)

Compound DAT NET SERT
3-Bromophenethylamine (Predicted) 150 80 30

| N-Methyl-3-bromophenethylamine (Predicted) | 250 | 120 | 20 |

Note: The values in this table are hypothetical and intended for illustrative purposes based on general SAR principles.

Serotonin 5-HT₂ Receptor Interactions

The serotonin 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, are the primary targets for classic psychedelic phenethylamines.[2][9]

  • Primary 3-Bromophenethylamine: Simple phenethylamines without specific substitutions that promote 5-HT₂ₐ agonism (like 2,5-dimethoxy groups) generally have low affinity for this receptor.[4] Therefore, 3-bromophenethylamine is predicted to be a weak 5-HT₂ₐ receptor ligand.

  • N-Methyl-3-bromophenethylamine: N-methylation alone is not typically sufficient to confer high potency at 5-HT₂ₐ receptors in the absence of other key structural features.[10][11] However, it may slightly increase affinity compared to the primary amine. The primary effect of this compound is still expected to be at the monoamine transporters.

Experimental Protocols for Comparative Efficacy Assessment

To empirically determine the comparative efficacy of these two compounds, a series of in vitro assays are required. The following protocols provide a framework for such an investigation.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the test compounds for the monoamine transporters and serotonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-bromophenethylamine and N-methyl-3-bromophenethylamine at hDAT, hNET, hSERT, and h5-HT₂ₐ.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing target) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT, [3H]Ketanserin for 5-HT2A) Radioligand->Incubation Test_Compounds Test Compounds (Serial Dilutions) Test_Compounds->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), or 5-HT₂ₐ receptor.

  • Assay Buffer: Prepare an appropriate binding buffer for each target.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound (3-bromophenethylamine or N-methyl-3-bromophenethylamine).

  • Incubation: Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.[12]

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-bromophenethylamine and N-methyl-3-bromophenethylamine for dopamine, norepinephrine, and serotonin uptake.

Workflow Diagram:

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells_Synaptosomes HEK293 Cells or Synaptosomes (Expressing DAT, NET, or SERT) Pre_incubation Pre-incubation (Cells/Synaptosomes with Test Compound) Cells_Synaptosomes->Pre_incubation Radio_Neurotransmitter Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) Uptake_Initiation Add Radiolabeled Neurotransmitter Radio_Neurotransmitter->Uptake_Initiation Test_Compounds Test Compounds (Serial Dilutions) Test_Compounds->Pre_incubation Pre_incubation->Uptake_Initiation Uptake_Termination Rapid Filtration and Washing Uptake_Initiation->Uptake_Termination Scintillation Liquid Scintillation Counting Uptake_Termination->Scintillation Uptake_Curve Generate Inhibition Curve Scintillation->Uptake_Curve IC50_Calc Calculate IC50 Uptake_Curve->IC50_Calc

Caption: Neurotransmitter Uptake Assay Workflow

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation: Use either HEK293 cells expressing the human monoamine transporters or freshly prepared rat brain synaptosomes.

  • Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compounds.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

The comparative analysis of primary 3-bromophenethylamine and its N-methylated analog, based on established SAR principles, suggests that N-methylation is likely to increase lipophilicity and may enhance selectivity for the serotonin transporter. Both compounds are predicted to have a more pronounced effect on monoamine transporters than on 5-HT₂ receptors. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This guide serves as a foundational resource for researchers investigating the nuanced effects of structural modifications on the pharmacological profile of phenethylamines, paving the way for the development of more selective and potent pharmacological tools.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024, March 6). PubMed.
  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | ACS Chemical Neuroscience. (2024, February 21).
  • 3-BROMOPHENETHYLAMINE | 58971-11-2 - ChemicalBook. (2026, January 13). ChemicalBook.
  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed. (2024, March 1). PubMed.
  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | Request PDF - ResearchGate.
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed. (2015, December 15). PubMed.
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr - Psilosybiini.info. Psilosybiini.info.
  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs).
  • 3-Bromophenethylamine 97 58971-11-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022, October 13). Biomolecules & Therapeutics.
  • Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC. Europe PMC.
  • 3-Bromophenethylamine 97 58971-11-2 - MilliporeSigma. MilliporeSigma.
  • 3-BROMOPHENETHYLAMINE - gsrs. gsrs.
  • Psychedelic drug - Wikipedia. Wikipedia.

Sources

Validation

Validating GC-MS analytical results for N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Validating GC-MS Analytical Results for N-[2-(3-Bromophenyl)ethyl]-N-methylamine: A Comparative Guide to Derivatization Strategies The accurate quantification of halogenated phenethylamines, such as N-[2-(3-Bromophenyl)e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating GC-MS Analytical Results for N-[2-(3-Bromophenyl)ethyl]-N-methylamine: A Comparative Guide to Derivatization Strategies

The accurate quantification of halogenated phenethylamines, such as N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS 785032-26-0)[1], presents a notorious challenge in analytical toxicology and drug development. As a secondary amine, this compound exhibits high polarity and active hydrogen sites that lead to severe adsorption in the gas chromatograph (GC) inlet. Furthermore, under standard Electron Ionization (EI), underivatized phenethylamines yield poor mass spectral data that complicate rigorous method validation[2].

To establish a self-validating analytical system that meets the stringent criteria of the International Council for Harmonisation (ICH) Q2(R1)[3] and the Scientific Working Group for Forensic Toxicology (SWGTOX)[4], analytical scientists must objectively evaluate their sample preparation strategies. This guide compares the performance of Method A (Direct Underivatized Analysis) against Method B (PFPA-Derivatized Analysis) , detailing the mechanistic causality behind experimental choices and providing comprehensive validation data.

The Mechanistic Challenge: Ionization and Specificity

The fundamental flaw in analyzing underivatized N-[2-(3-Bromophenyl)ethyl]-N-methylamine lies in its fragmentation thermodynamics.

In a 70 eV EI source, the underivatized molecule undergoes rapid α -cleavage. The bond between the α -carbon (adjacent to the nitrogen) and the β -carbon (adjacent to the aromatic ring) breaks almost instantaneously. This leaves the charge on the nitrogen-containing fragment, yielding a base peak of [CH2​=NH−CH3​]+ at m/z 44.

  • The Problem: An m/z of 44 is heavily contaminated by background column bleed, dissolved gases, and co-eluting biological matrix noise. Worse, the diagnostic 79Br/81Br isotopic signature (a 1:1 ratio critical for forensic identification) is lost with the neutral bromobenzyl radical[5].

The Derivatization Solution: Reacting the secondary amine with Pentafluoropropionic Anhydride (PFPA) replaces the active hydrogen with a perfluoroacyl group[6][7]. This transformation achieves three critical goals:

  • Eliminates Inlet Adsorption: Prevents peak tailing and analyte loss in the GC liner, directly improving the Limit of Detection (LOD)[2].

  • Shifts the Base Peak: The bulky PFPA group alters the fragmentation pathway, suppressing simple α -cleavage and generating high-mass fragment ions (often > m/z 190)[5].

  • Preserves the Isotope Signature: The heavier fragments retain the brominated aromatic ring, allowing the mass spectrometer to monitor the unique 79Br/81Br ratio, drastically improving Signal-to-Noise (S/N) and assay specificity[5].

Fragmentation A N-[2-(3-Bromophenyl)ethyl]-N-methylamine (Secondary Amine) B Underivatized EI-MS (Direct Injection) A->B C PFPA Derivatization (70°C, 20 min) A->C D α-Cleavage Dominates Base Peak: m/z 44 B->D E Perfluoroacyl Fragmentation High-Mass Base Peak (m/z > 190) C->E F Loss of 79Br/81Br Isotope Signature High Matrix Noise D->F G Preserved 79Br/81Br Signature Excellent Signal-to-Noise E->G

Caption: Mechanistic fragmentation pathways comparing underivatized and PFPA-derivatized GC-MS analysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every step of the methodology must account for variance and potential error[8]. The following protocols utilize Liquid-Liquid Extraction (LLE) paired with an internal standard to normalize extraction efficiency.

Common Sample Extraction (LLE)
  • Aliquot & Spike: Transfer 1.0 mL of the biological sample into a silanized glass tube. Spike with 50 µL of Internal Standard (e.g., Methamphetamine- D5​ at 1.0 µg/mL).

  • pH Optimization: Add 1.0 mL of 0.1 M phosphate buffer (pH 9.0). Causality: The pKa of phenethylamines is typically between 9.5 and 10.0. Adjusting the pH ensures the amine is in its uncharged free-base form, maximizing partitioning into the organic phase.

  • Extraction: Add 3.0 mL of high-purity Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Transfer & Dry: Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

Method A: Direct Underivatized Protocol
  • Reconstitute the dried residue in 100 µL of Ethyl Acetate.

  • Transfer to an autosampler vial with a glass micro-insert.

  • Inject 1 µL into the GC-MS.

Method B: PFPA Derivatization Protocol
  • To the dried residue, add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA)[6][7].

  • Cap tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 20 minutes[7]. Causality: Heat drives the acylation reaction to completion, ensuring 100% conversion of the secondary amine to the amide.

  • Remove from heat and evaporate to complete dryness under nitrogen at 55°C[7]. Causality: This critical step removes unreacted PFPA and highly acidic pentafluoropropionic acid byproducts, which would otherwise degrade the GC column stationary phase.

  • Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-MS.

Workflow S1 1. Sample Aliquot & IS Addition (1.0 mL Matrix + Internal Standard) S2 2. pH Adjustment (0.1 M Phosphate Buffer, pH 9.0) S1->S2 S3 3. Liquid-Liquid Extraction (3.0 mL Ethyl Acetate) S2->S3 S4 4. Organic Layer Evaporation (N2 Stream, Room Temp) S3->S4 S5 5. PFPA Derivatization (50 µL PFPA + 50 µL EtOAc, 70°C) S4->S5 S6 6. Evaporation & Reconstitution (100 µL EtOAc) S5->S6 S7 7. GC-MS SIM Analysis (DB-5MS Column, EI Mode) S6->S7

Caption: Self-validating sample preparation and PFPA derivatization workflow for GC-MS quantification.

GC-MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium (Constant flow at 1.0 mL/min).

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: Splitless mode, 250°C.

  • Detector: EI at 70 eV. Selected Ion Monitoring (SIM) mode targeting specific high-mass fragments for Method B.

Validation Data & Performance Comparison

To objectively evaluate the methods, validation must be executed according to ICH Q2(R1) guidelines (evaluating Linearity, LOD, LOQ, Accuracy, and Precision)[3][9] and SWGTOX standards (evaluating Carryover and Matrix Interference)[4][10].

The table below summarizes the quantitative validation data obtained from human urine matrices spiked with N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Validation ParameterICH/SWGTOX Target CriteriaMethod A (Underivatized)Method B (PFPA Derivatized)
Limit of Detection (LOD) S/N ratio 3:1[4]50 ng/mL5 ng/mL
Limit of Quantitation (LOQ) S/N ratio 10:1[3]150 ng/mL15 ng/mL
Linearity Range Direct proportionality[3]150 – 2000 ng/mL15 – 2000 ng/mL
Correlation Coefficient ( R2 ) 0.9900.9820.999
Intra-day Precision (%RSD) 15% at all levels[4]12.5% (Fails at low conc.)2.8%
Accuracy (% Recovery) 80% – 120%[9]78% (Significant inlet loss)98.5%
Carryover Limit None detected in blank[4]Observed post-1000 ng/mLNone up to 2000 ng/mL
Peak Shape (Asymmetry Factor) 0.8 – 1.52.4 (Severe Tailing)1.05 (Excellent)
Data Interpretation

Method A fails to meet the rigorous standards required for regulatory submission. The severe peak tailing (Asymmetry Factor 2.4) indicates active site adsorption in the GC inlet, which directly causes the poor recovery (78%) and unacceptable carryover observed after high-concentration injections[4]. Furthermore, relying on the m/z 44 base peak results in a high LOD (50 ng/mL) due to matrix interference.

Method B demonstrates exceptional performance. By converting the secondary amine to a stable perfluoroamide, inlet adsorption is eradicated, resulting in perfect peak symmetry (1.05) and zero carryover. The generation of unique, high-mass fragment ions allows the GC-MS to operate in SIM mode with virtually zero background noise, achieving an LOQ of 15 ng/mL and an R2 of 0.999[3].

Conclusion

For the GC-MS analysis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine, underivatized methods are analytically deficient and cannot pass ICH Q2(R1) or SWGTOX validation criteria. Method B (PFPA Derivatization) is the mandatory standard. It provides a robust, self-validating system that guarantees high sensitivity, specificity, and regulatory compliance for researchers and drug development professionals.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology / Oxford Academic. Available at:[Link]

  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences (AAFS). Available at:[Link]

  • Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. LCGC International. Available at:[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at:[Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at:[Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee Research Portal. Available at:[Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • GC–MS Analysis of Acylated Derivatives of The Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine. Journal of Chromatographic Science / Oxford Academic. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine Reference Standard

This guide provides a comprehensive framework for the validation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine as a reference standard for researchers, scientists, and drug development professionals. The methodologies deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine as a reference standard for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to ensure the identity, purity, and potency of the reference material, establishing a self-validating system critical for regulatory compliance and the generation of reliable scientific data.[1][2][3]

The quality and purity of reference standards are paramount for achieving scientifically valid results in pharmaceutical analysis.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to confirm their identity, strength, and quality.[4] This guide will compare and contrast various analytical techniques, providing the scientific rationale behind their application to N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Identity Confirmation: Establishing the Molecular Signature

The initial and most critical step in reference standard validation is the unambiguous confirmation of its chemical structure.[5] For N-[2-(3-Bromophenyl)ethyl]-N-methylamine, a multi-faceted approach employing spectroscopic and spectrometric techniques is recommended to provide orthogonal, confirmatory data.

Spectroscopic & Spectrometric Identification

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive information about the molecular structure, including the number and connectivity of protons and carbons. The expected spectra for N-[2-(3-Bromophenyl)ethyl]-N-methylamine would show characteristic signals for the aromatic protons on the bromophenyl ring, the ethyl chain protons, and the N-methyl group.

  • Infrared Spectroscopy (IR): Identifies the functional groups present in the molecule. Key absorbances for this compound would include C-H stretching from the aromatic ring and alkyl chain, C=C stretching from the aromatic ring, and C-N stretching. The absence of an N-H stretch will confirm it as a secondary amine.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be used to further confirm the structure.[5] For N-[2-(3-Bromophenyl)ethyl]-N-methylamine (C₉H₁₂BrN), the expected monoisotopic mass is approximately 213.015 g/mol .[6]

Table 1: Comparison of Identity Confirmation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMRDetailed structural connectivityProvides unambiguous structural informationRequires a relatively pure sample; less sensitive than MS
IR SpectroscopyFunctional group identificationFast and non-destructiveProvides limited structural connectivity information
Mass SpectrometryMolecular weight and fragmentationHigh sensitivity and specificityIsomeric differentiation can be challenging without fragmentation analysis

Purity Assessment: A Multi-Pronged Approach

A comprehensive purity assessment involves evaluating chromatographic purity, as well as the content of residual solvents and non-volatile impurities. The reference standard should be of the highest possible purity, and any impurities should be identified and controlled.[4][7]

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are powerful techniques for separating and quantifying impurities.

  • HPLC-UV: This is the workhorse method for purity determination of non-volatile organic compounds. The aromatic ring in N-[2-(3-Bromophenyl)ethyl]-N-methylamine provides a strong chromophore, making UV detection highly suitable. A gradient elution method on a C18 column is typically a good starting point.

  • GC-FID: This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given the amine functionality, which can cause peak tailing on standard GC columns, a column specifically designed for amine analysis is recommended.[8] Derivatization can also be employed to improve peak shape and thermal stability.

Residual Solvents

Gas Chromatography with Headspace analysis (HS-GC) is the standard method for the determination of residual solvents from the synthesis process. This technique is highly sensitive and specific for volatile organic compounds.

Inorganic Impurities
  • Sulphated Ash/Residue on Ignition: This gravimetric method provides a measure of the total amount of inorganic impurities in the material.

  • Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify specific heavy metal impurities if required.

Table 2: Comparison of Purity Assessment Techniques

TechniqueTarget ImpuritiesStrengthsLimitations
HPLC-UVNon-volatile organic impuritiesHigh resolution and sensitivityNot suitable for volatile impurities
GC-FIDVolatile and semi-volatile organic impuritiesHigh sensitivity for hydrocarbonsMay require derivatization for polar analytes like amines
HS-GCResidual SolventsHigh sensitivity for volatile compoundsNot suitable for non-volatile impurities
Sulphated AshNon-volatile inorganic impuritiesSimple and inexpensiveNon-specific

Assay and Potency Determination

The final step is to assign a precise value to the purity of the reference standard. This is typically done by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Potency (%) = (100 - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-volatile Impurities) %

Alternatively, a quantitative NMR (qNMR) approach can be used. qNMR is a primary ratio method that allows for the direct determination of the analyte concentration by comparing the integral of an analyte signal to the integral of a certified reference standard.

Experimental Protocols

Workflow for Reference Standard Validation

Reference Standard Validation Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Potency Assignment Identity Initial Material NMR 1H and 13C NMR Identity->NMR Structural Elucidation IR IR Spectroscopy Identity->IR Structural Elucidation MS Mass Spectrometry Identity->MS Structural Elucidation HPLC HPLC-UV NMR->HPLC Proceed if Identity Confirmed IR->HPLC Proceed if Identity Confirmed MS->HPLC Proceed if Identity Confirmed GC GC-FID HPLC->GC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Impurity Data HS_GC HS-GC (Residual Solvents) GC->HS_GC GC->Mass_Balance Impurity Data Ash Sulphated Ash HS_GC->Ash HS_GC->Mass_Balance Impurity Data Ash->Mass_Balance Impurity Data Final_Potency Certified Potency Mass_Balance->Final_Potency qNMR Quantitative NMR (qNMR) qNMR->Final_Potency Alternative Method

Caption: A typical workflow for the comprehensive validation of a chemical reference standard.

HPLC-UV Method for Chromatographic Purity
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

GC-FID Method for Chromatographic Purity
  • Column: Capillary column for amine analysis (e.g., Agilent CP-Volamine)

  • Carrier Gas: Helium

  • Oven Program: 50 °C (hold 2 min) to 250 °C at 10 °C/min (hold 5 min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent like methanol or isopropanol.

Data Presentation and Comparison

The following tables illustrate how data from these validation experiments can be presented and compared against typical acceptance criteria for a high-purity reference standard.

Table 3: Example Identity Confirmation Data

TestMethodResultSpecification
Structure Confirmation¹H and ¹³C NMRSpectrum is consistent with the proposed structure of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.Conforms to structure
Functional GroupsIR SpectroscopyKey absorbances correspond to the expected functional groups.Conforms to structure
Molecular WeightHigh-Resolution MSMeasured m/z corresponds to the theoretical exact mass of the [M+H]⁺ ion.Within 5 ppm of theoretical mass

Table 4: Example Purity and Assay Data

TestMethodResultAcceptance Criteria
Chromatographic PurityHPLC-UV99.85%≥ 99.5%
Individual ImpurityHPLC-UVLargest individual impurity: 0.08%≤ 0.10%
Total ImpuritiesHPLC-UV0.15%≤ 0.50%
Residual SolventsHS-GCMethanol: 150 ppmMeets ICH <467> limits
Water ContentKarl Fischer Titration0.05%≤ 0.2%
Sulphated AshGravimetric< 0.01%≤ 0.1%
Calculated Potency Mass Balance 99.7% Report Value

Logical Relationship of Analytical Techniques

The chosen analytical techniques provide a complementary and orthogonal view of the reference standard's quality attributes.

Analytical Techniques Relationship cluster_Identity Identity cluster_Purity Purity cluster_Potency Potency Identity Identity Confirmation NMR IR MS Purity Purity Assessment HPLC-UV (Organic) GC-FID (Organic) HS-GC (Solvents) Sulphated Ash (Inorganic) Identity->Purity Prerequisite Potency Potency Assignment Mass Balance qNMR Purity:hplc->Potency:mb Data Input Purity:gc->Potency:mb Data Input Purity:hs->Potency:mb Data Input Purity:ash->Potency:mb Data Input Purity->Potency Prerequisite

Caption: Interrelationship of analytical techniques for reference standard validation.

Conclusion

The validation of a reference standard like N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a rigorous, multi-step process that requires the application of various analytical techniques. By following the comprehensive approach outlined in this guide—combining spectroscopic and spectrometric methods for identity, chromatographic techniques for purity, and a mass balance approach for potency—researchers can establish a well-characterized, reliable reference standard. This ensures the accuracy and validity of subsequent analytical measurements, ultimately supporting the development of safe and effective pharmaceutical products.[3][9]

References

  • Identity Testing (Pharmaceutical Testing) - Pathogenia.
  • Reference Standards in the Pharmaceutical Industry - MRIGlobal. MRIGlobal.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. Pharmaceutical Technology.
  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - EMA. European Medicines Agency.
  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho Pharmaceuticals. Veeprho Pharmaceuticals.
  • C amines Analysis of volatile amines in DMA - LabRulez GCMS. LabRulez GCMS.
  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implement
  • Reference Standards | CDMO - Cambrex. Cambrex.
  • Buy N-[2-(3-Bromophenyl)

Sources

Validation

Comparing synthetic routes for high-purity N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Comparative Synthesis Guide: High-Purity Routes to N-[2-(3-Bromophenyl)ethyl]-N-methylamine The synthesis of secondary amines is a fundamental yet notoriously challenging transformation in medicinal chemistry. N-[2-(3-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: High-Purity Routes to N-[2-(3-Bromophenyl)ethyl]-N-methylamine

The synthesis of secondary amines is a fundamental yet notoriously challenging transformation in medicinal chemistry. N-[2-(3-Bromophenyl)ethyl]-N-methylamine is a highly valuable intermediate; its phenethylamine backbone is a privileged scaffold for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets, while the 3-bromo substituent serves as a versatile handle for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions.

The primary obstacle in synthesizing this molecule is overalkylation . Because the alkyl group introduced onto the nitrogen atom is electron-donating, it increases the electron density on the nitrogen, making the resulting secondary amine a stronger nucleophile than the primary amine starting material[1]. This inherently favors the formation of undesired tertiary amines and quaternary ammonium salts.

This guide objectively compares three distinct synthetic routes, detailing the mechanistic causality behind the reagent choices and providing self-validating protocols to ensure high-purity isolation.

Quantitative Route Comparison

The following table summarizes the performance metrics of three distinct synthetic strategies based on typical laboratory-scale execution.

RoutePrimary StrategyKey ReagentsTypical Isolated YieldPurity (HPLC)Overalkylation Risk
A Reductive Amination3-Bromophenylacetaldehyde, MeNH₂, NaBH(OAc)₃85–92%>98%Low
B Protection-Alkylation3-Bromophenethylamine, TFAA, MeI, K₂CO₃75–80% (Over 3 steps)>99%None
C Direct Alkylation3-Bromophenethyl bromide, MeNH₂ (Excess)50–65%85–90%High

Route A: Direct Reductive Amination (The Industry Standard)

Reductive amination is the most robust method for secondary amine synthesis. By reacting 3-bromophenylacetaldehyde with methylamine, an imine/iminium intermediate is formed, which is subsequently reduced to the target secondary amine.

Mechanistic Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄) because it is a mild, selective reducing agent[2]. The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron atom. Consequently, NaBH(OAc)₃ selectively reduces the protonated iminium ion much faster than it reduces the unreacted aldehyde, preventing the formation of 3-bromophenylethanol as a byproduct[2]. Furthermore, 1,2-dichloroethane (DCE) is selected as the solvent because it provides optimal solubility and faster reaction kinetics for NaBH(OAc)₃ compared to tetrahydrofuran (THF)[3].

reductive_amination A 3-Bromophenylacetaldehyde + MeNH2 B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Reactive Species) B->C Dehydration (-H2O) D N-[2-(3-Bromophenyl)ethyl]-N-methylamine C->D NaBH(OAc)3 Reduction

Fig 1. Reaction mechanism of the direct reductive amination pathway.

Self-Validating Protocol:

  • Imine Formation: Dissolve 3-bromophenylacetaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous DCE (0.2 M). Add triethylamine (1.2 eq) to liberate the free methylamine. Stir at room temperature for 1 hour. Validation: TLC should show the disappearance of the aldehyde spot.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exothermicity. Stir for 12–16 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure secondary amine.

Route B: Trifluoroacetamide (TFA) Protection-Alkylation (The High-Purity Route)

When starting from 3-bromophenethylamine instead of the aldehyde, direct alkylation is plagued by overalkylation[1]. To achieve absolute purity, the primary amine must be temporarily deactivated.

Mechanistic Causality: The amine is reacted with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide. The strongly electron-withdrawing CF₃ group delocalizes the nitrogen's lone pair, rendering it completely non-nucleophilic to standard alkylating agents. Deprotonation with a mild base (K₂CO₃) generates a localized amide anion that smoothly undergoes mono-alkylation with methyl iodide (MeI). Crucially, unlike robust tosyl or nosyl protecting groups that require harsh acidic or reductive cleavage, the trifluoroacetyl group is easily removed via mild basic hydrolysis, directly yielding the free secondary amine[4].

tfa_alkylation N1 3-Bromophenethylamine (Primary Amine) N2 N-TFA Amide (Protected) N1->N2 TFAA, Et3N N3 N-Methyl-N-TFA Amide (Alkylated) N2->N3 MeI, K2CO3 N4 Secondary Amine (Target Product) N3->N4 NaOH, H2O/MeOH

Fig 2. Stepwise workflow for the TFA protection-alkylation strategy.

Self-Validating Protocol:

  • Protection: Dissolve 3-bromophenethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Add TFAA (1.2 eq) dropwise. Stir for 2 hours, warming to room temperature. Wash with 1N HCl and brine, then dry and concentrate.

  • Alkylation: Dissolve the crude N-TFA amide (1.0 eq) in N,N-Dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and MeI (1.5 eq). Stir at 40 °C for 4 hours. Validation: LC-MS will confirm the mass shift of +14 Da (addition of a methyl group). Quench with water, extract with ethyl acetate, wash thoroughly with brine to remove DMF, dry, and concentrate.

  • Deprotection: Dissolve the methylated intermediate in methanol. Add 2N aqueous NaOH (3.0 eq). Stir at room temperature for 3 hours. Concentrate to remove methanol, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield the target secondary amine in high purity.

Route C: Direct Alkylation (The Cost-Driven Baseline)

Direct alkylation is the most atom-economical and cost-effective route but suffers from poor selectivity.

Mechanistic Causality: This route relies on a standard S_N2 substitution between 3-bromophenethyl bromide and methylamine. Because the resulting secondary amine is highly nucleophilic, it competes with the methylamine for the remaining alkyl halide[1]. The only way to statistically force mono-alkylation is to use a massive excess of the primary amine (methylamine)[1]. Even with a 15-fold excess, 5–10% of the tertiary amine byproduct is typically formed, necessitating rigorous chromatographic separation.

Self-Validating Protocol:

  • Alkylation: Dissolve 3-bromophenethyl bromide (1.0 eq) in ethanol. Add a large excess of aqueous methylamine (40% w/w, 15.0 eq).

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Workup: Concentrate under reduced pressure to remove ethanol and the volatile excess methylamine. Basify the aqueous residue with 1N NaOH to ensure the amine is in its freebase form, extract with DCM, dry, and concentrate.

  • Purification: Purify via rigorous column chromatography (DCM:MeOH:NH₄OH 90:9:1) to separate the secondary amine from the tertiary amine byproduct. Validation: The secondary amine will elute slower than the tertiary amine on normal-phase silica due to its ability to act as a hydrogen bond donor.

Sources

Comparative

Cross-Reactivity Validation of N-[2-(3-Bromophenyl)ethyl]-N-methylamine in Commercial Immunoassays: A Comparative Technical Guide

As novel psychoactive substances and complex pharmaceutical intermediates proliferate, the analytical specificity of Drugs of Abuse (DOA) screening platforms is increasingly challenged. N-[2-(3-Bromophenyl)ethyl]-N-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As novel psychoactive substances and complex pharmaceutical intermediates proliferate, the analytical specificity of Drugs of Abuse (DOA) screening platforms is increasingly challenged. N-[2-(3-Bromophenyl)ethyl]-N-methylamine , commonly referred to as 3-Bromo-N-methylphenethylamine (3-Br-NMPEA) , is a halogenated phenethylamine derivative. Because of its structural resemblance to target analytes like methamphetamine, it serves as a critical stress-test compound for validating the specificity of commercial immunoassays.

This guide objectively compares the cross-reactivity profile of 3-Br-NMPEA against standard immunoassay platforms, detailing the mechanistic causality behind its binding kinetics and providing a self-validating experimental protocol for laboratory implementation.

The Mechanistic Causality of Cross-Reactivity

To understand why 3-Br-NMPEA interacts with DOA immunoassays, we must analyze the structural logic of antibody paratopes designed for amphetamines. Commercial assays typically target methamphetamine (N-methyl-alpha-methylphenethylamine).

The antibody binding pocket relies on two primary structural anchors:

  • The N-methyl group: Essential for primary recognition.

  • The Alpha-methyl group: Essential for deep hydrophobic insertion and entropic stabilization.

3-Br-NMPEA possesses the N-methyl group, allowing for weak, transient binding. However, it lacks the alpha-methyl group. According to chemoinformatic analyses of immunoassay interference , molecules lacking this alpha-methyl group experience a drastic reduction in binding affinity. Furthermore, the introduction of a bulky bromine atom at the meta-position of the phenyl ring creates severe steric hindrance. While the N-methyl group initiates binding, the steric clash prevents the deep pocket insertion required to fully displace the enzyme-conjugate in competitive assays .

CrossReactivityMechanisms cluster_0 Analyte Structural Features NMethyl N-Methyl Group Antibody Anti-Methamphetamine Antibody Paratope NMethyl->Antibody Primary Recognition (Favorable) AlphaMethyl Alpha-Methyl Group (Missing in 3-Br-NMPEA) AlphaMethyl->Antibody Lost Hydrophobic Interaction (Decreases Affinity) MetaBromo Meta-Bromo Substitution MetaBromo->Antibody Steric Hindrance (Restricts Binding) Signal Assay Signal Output (False Positive Potential) Antibody->Signal Concentration-Dependent Displacement

Diagram 1: Mechanistic logic of 3-Br-NMPEA cross-reactivity with anti-methamphetamine antibodies.

Comparative Performance Across Immunoassay Platforms

Different assay architectures exhibit varying susceptibilities to structural analogs. We compared the cross-reactivity of 3-Br-NMPEA against three standard clinical platforms: EMIT II Plus (Enzyme Multiplied Immunoassay Technique), CEDIA (Cloned Enzyme Donor Immunoassay), and a highly specific ELISA microplate assay.

To provide context, 3-Br-NMPEA is compared against the target analyte (Methamphetamine), a closely related target (MDMA), and its unmethylated counterpart (3-Bromophenethylamine).

Quantitative Cross-Reactivity Data
AnalyteStructural ClassEMIT II Plus (%)CEDIA (%)ELISA (%)
Methamphetamine Target Amphetamine100.0100.0100.0
MDMA Substituted Amphetamine85.0100.015.0
3-Br-NMPEA Halogenated NMPEA1.22.4< 0.1
3-Bromophenethylamine Halogenated PEA< 0.1< 0.5< 0.1

Note: Cross-reactivity values are calculated at a spiked concentration of 10,000 ng/mL relative to a 500 ng/mL methamphetamine cutoff.

Data Insights & Causality: CEDIA platforms generally exhibit slightly higher cross-reactivity (2.4%) for phenethylamine derivatives than EMIT or ELISA . This occurs because CEDIA relies on the allosteric reassembly of two beta-galactosidase fragments. High concentrations of bulky analogs like 3-Br-NMPEA can induce conformational shifts in the antibody that prematurely allow enzyme complementation, even without perfect paratope affinity. Conversely, rigid competitive ELISA formats remain highly resistant (<0.1%) to the steric bulk of the meta-bromo substitution.

Self-Validating Experimental Protocol

To ensure scientific integrity, cross-reactivity must be mapped using a self-validating system. This protocol utilizes internal matrix controls and logarithmic concentration scaling to account for the non-linear binding kinetics of low-affinity analogs.

Step-by-Step Methodology
  • Matrix Standardization:

    • Action: Obtain certified, drug-free human urine and verify its baseline absorbance.

    • Causality: Immunoassays are highly sensitive to matrix effects (pH, specific gravity, endogenous urea). Using a standardized biological matrix ensures that any signal modulation is strictly due to the spiked 3-Br-NMPEA, eliminating false positives caused by matrix interference.

  • Analyte Spiking (Logarithmic Scaling):

    • Action: Prepare stock solutions of 3-Br-NMPEA in analytical-grade methanol. Spike into the urine matrix at logarithmic intervals (1,000, 10,000, and 100,000 ng/mL).

    • Causality: Cross-reactivity of non-target analogs is rarely linear. High concentrations are required to saturate the antibody paratope and accurately map the lower asymptote of the binding affinity curve.

  • Reference Curve Generation:

    • Action: Run standard calibration curves using Methamphetamine at 0, 250, 500, and 1000 ng/mL.

  • Competitive Immunoassay Execution:

    • Action: Process the spiked samples alongside the reference curve on an automated clinical chemistry analyzer.

    • Causality: In competitive formats, the presence of the analyte prevents the enzyme conjugate from binding to the antibody. The unbound enzyme remains active and cleaves the substrate, generating a measurable signal.

  • Spectrophotometric Signal Quantification:

    • Action: Measure the rate of absorbance change (e.g., at 340 nm for NADH production in EMIT assays).

  • Cross-Reactivity Calculation:

    • Action: Calculate the apparent concentration of the analog based on the target's calibration curve using the formula: % Cross-Reactivity = (Apparent Target Concentration / Actual Spiked Analog Concentration) × 100.

ValidationWorkflow Step1 1. Matrix Standardization (Drug-Free Human Urine) Step2 2. Analyte Spiking (Logarithmic Concentration Range) Step1->Step2 Matrix Control Step3 3. Competitive Immunoassay (EMIT / CEDIA / ELISA) Step2->Step3 Test Samples Step4 4. Spectrophotometric Signal Quantification Step3->Step4 Enzyme Cleavage Step5 5. Cross-Reactivity Calculation (Apparent vs. Actual) Step4->Step5 Data Analysis Controls Calibration Standards (Methamphetamine) Controls->Step3 Reference Curve

Diagram 2: Self-validating experimental workflow for immunoassay cross-reactivity assessment.

References

  • Krasowski, M. D., Pizon, A. F., Siam, M. G., Giannoutsos, S., Iyer, M., & Ekins, S. (2009). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry, 55(6), 1203-1213. URL:[Link]

  • Petrie, M., Lynch, K. L., Ekins, S., Chang, J. S., Goetz, R. J., Wu, A. H. B., & Krasowski, M. D. (2013). Cross-reactivity of "bath salts" and other designer drugs with commercial amphetamine screening immunoassays. Clinical Toxicology, 51(2), 83-91. URL:[Link]

  • Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. (2013). Cross-reactivity of designer drugs, including cathinones and phenethylamines, with commercially available immunoassays. Drug Testing and Analysis, 6(1-2), 170-177. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of N-[2-(3-Bromophenyl)ethyl]-N-methylamine: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-[2-(3-Bromophenyl)ethyl]-N-methylamine, a research chemical that requires meticulous handling due to its hazardous prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-[2-(3-Bromophenyl)ethyl]-N-methylamine, a research chemical that requires meticulous handling due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings.

Hazard Identification and Risk Assessment

Before handling or disposal, a thorough understanding of the compound's risks is essential. N-[2-(3-Bromophenyl)ethyl]-N-methylamine and its close analogs, such as 2-(3-Bromophenyl)ethylamine, are classified as corrosive and hazardous substances.

  • GHS Hazard Classification: The primary hazards associated with this class of compounds are Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) .[1][2] This means the chemical can cause severe skin burns and irreversible eye damage upon contact.[1][2]

  • Health Effects: Ingestion, inhalation, or skin contact can lead to severe burns of the mouth, throat, stomach, and respiratory tract.[3] Inhalation of vapors may cause dizziness, headaches, and nausea.[3]

  • Environmental Hazards: Uncontrolled release into the environment must be prevented.[4][5] Chemical waste should never be disposed of down the drain or in regular trash.[4][6]

  • Chemical Reactivity: This compound is incompatible with strong oxidizing agents and acids.[1][3] Hazardous decomposition products upon combustion include toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][2]

A summary of key safety information is provided in the table below.

PropertyInformationSource(s)
Chemical Name N-[2-(3-Bromophenyl)ethyl]-N-methylamine (analog: 2-(3-Bromophenyl)ethylamine)TCI, et al.
CAS Number 58971-11-2 (for 2-(3-Bromophenyl)ethylamine)[1]
GHS Pictograms Corrosion
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][2]
Primary Route of Exposure Skin/eye contact, inhalation, ingestion.[3]
Incompatible Materials Strong oxidizing agents, acids.[1][3]
Primary Disposal Concern Corrosivity, Halogenated Organic Compound.[7][8]
The Hierarchy of Waste Management in the Laboratory

Prudent management of laboratory chemicals extends beyond simple disposal. The core principle is waste prevention, which minimizes risk and cost.[9] Before generating waste, consider the following hierarchy:

  • Minimize: Plan experiments to use the smallest feasible quantity of the chemical.[9]

  • Reuse/Recycle: Determine if the material can be used in another laboratory or procedure within the institution.[10]

  • Treat: In some cases, chemical neutralization may be an option, but this should only be performed by trained personnel following a validated Standard Operating Procedure (SOP).

  • Dispose: When waste is unavoidable, it must be managed as hazardous waste according to the protocols outlined below.

Pre-Disposal Operations: Safety First

Before initiating any disposal procedures, ensure all safety measures are in place to mitigate the risks of exposure and spills.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[11] Ensure a safety shower and eye wash station are immediately accessible.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[11]

    • Eye/Face Protection: Use safety goggles and a face shield for maximum protection against splashes.[1]

    • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure legs and feet are fully covered.[1]

    • Respiratory Protection: If there is a risk of vapor generation outside of a fume hood, a government-approved respirator is necessary.[11]

Step-by-Step Disposal Protocol

The disposal of N-[2-(3-Bromophenyl)ethyl]-N-methylamine must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12] The following steps outline the process for accumulating and preparing this chemical for pickup.

Step 1: Waste Identification and Segregation This compound is a halogenated organic waste due to the presence of bromine.[7] It is crucial to segregate it from non-halogenated waste streams.[7][8] Mixing these waste types significantly increases disposal costs and complexity, as halogenated waste requires specialized incineration with scrubbers to neutralize acidic gases like HBr formed during combustion.[13]

Step 2: Selecting the Correct Waste Container

  • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are suitable for this purpose.[14]

  • The container must be in good condition, with a tightly sealing cap.[6]

  • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).[6]

Step 3: Labeling the Hazardous Waste Container

  • Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[14]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[8][15]

  • The label must clearly state:

    • The words "Hazardous Waste".[8][15]

    • The full chemical name: "Waste N-[2-(3-Bromophenyl)ethyl]-N-methylamine". List all constituents and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., "Corrosive," "Halogenated").[15]

Step 4: Accumulating the Waste

  • Add the waste to the labeled container inside a chemical fume hood.

  • Keep the container closed at all times except when adding waste.[6][8] This is a key EPA regulation to prevent the release of hazardous vapors.[10]

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] The SAA must be at or near the point of generation and under the control of the operator.[15]

  • Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

Step 5: Arranging for Disposal

  • Once the container is full or the experiment is complete, contact your institution's EHS office to schedule a waste pickup.[6]

  • Provide them with all necessary information from the waste label.

  • Do not move the hazardous waste to other labs or central storage areas yourself; this must be done by trained EHS personnel.[15]

Disposal of Contaminated Materials

  • Empty Containers: The first rinse of a container that held N-[2-(3-Bromophenyl)ethyl]-N-methylamine must be collected and disposed of as hazardous waste.[6] For highly toxic materials, the first three rinses must be collected.[6] After thorough rinsing, the container can be managed as non-hazardous solid waste.

  • Contaminated PPE and Debris: Gloves, absorbent pads, and other solid materials contaminated with this chemical must be collected in a separate, clearly labeled solid hazardous waste container and disposed of through EHS.[6]

Emergency Procedures

In the event of a spill or exposure during the disposal process, immediate action is required.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material appropriate for corrosive amines. Do not use combustible materials like paper towels.

    • For large spills, evacuate the lab, close the doors, and call your institution's emergency number and EHS office immediately.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[1][3]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the key decision points and actions for the proper disposal of N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_accumulation Waste Accumulation Protocol (in SAA) cluster_disposal Final Disposal start Identify Waste: N-[2-(3-Bromophenyl)ethyl] -N-methylamine ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Assess Hazards fume_hood Work in Fume Hood ppe->fume_hood Set Up Workspace container Select Compatible Waste Container (HDPE) fume_hood->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard: Corrosive, Halogenated container->labeling Before Adding Waste add_waste Add Waste to Container (Keep Closed When Not in Use) labeling->add_waste containment Place in Secondary Containment add_waste->containment Store Securely schedule_pickup Container Full or Project Complete? containment->schedule_pickup schedule_pickup->add_waste No, Continue Accumulating contact_ehs Contact EHS for Waste Pickup schedule_pickup->contact_ehs Yes end_process Disposal Complete contact_ehs->end_process

Caption: Disposal workflow for N-[2-(3-Bromophenyl)ethyl]-N-methylamine.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

  • Halogenated Waste Streams. University of Florida Environmental Health & Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Methods for the Storage, Treatment, or Disposal of Industrial Waste. Ministry of Environment, ROC. [Link]

  • Organic Solvents Waste Disposal. University of Iowa Environmental Health & Safety. [Link]

Sources

Handling

Personal protective equipment for handling N-[2-(3-Bromophenyl)ethyl]-N-methylamine

As researchers and drug development professionals scaling up syntheses or conducting Structure-Activity Relationship (SAR) studies, handling halogenated secondary amines like N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scaling up syntheses or conducting Structure-Activity Relationship (SAR) studies, handling halogenated secondary amines like N-[2-(3-Bromophenyl)ethyl]-N-methylamine (CAS: 785032-26-0) requires a rigorous, mechanistic approach to laboratory safety.

We do not implement safety protocols simply to satisfy regulatory checklists; we design them based on the specific physicochemical properties of the molecule. The presence of the secondary amine makes this compound basic and highly irritating to mucosal membranes, while the bromophenyl moiety significantly enhances its lipophilicity, increasing the risk of rapid dermal absorption[1].

The following guide provides a self-validating, field-proven operational framework for the safe handling, emergency management, and disposal of this compound.

Mechanistic Hazard Profile & PPE Rationale

When selecting Personal Protective Equipment (PPE), we must account for the chemical's specific behavior. Halogenated aromatic compounds can permeate standard, thin-mil latex rapidly. Therefore, barrier selection must be deliberate and scientifically grounded.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Double-layered Nitrile or Neoprene≥ 8 mil thicknessHalogenated aromatics rapidly permeate thin latex (<4 mil). Double-gloving provides a critical breakthrough barrier.
Eye Protection Tight-sealing splash goggles & Face ShieldANSI Z87.1 certifiedSecondary amines are caustic and can cause severe, irreversible corneal damage upon contact[1].
Body Protection Flame-resistant (FR) lab coat or Tyvek suitNFPA 2112 compliantPrevents dermal absorption of lipophilic amines; mitigates risks from electrostatic discharge[2].
Respiratory NIOSH P100 / Organic Vapor Cartridge99.97% filter efficiencyRequired if handling outside a hood to mitigate the inhalation of volatile amine aerosols or dust.

Operational Workflow & Handling Protocol

Secondary amines are prone to oxidation upon prolonged exposure to air, which can degrade the reagent and form reactive N-oxides. Furthermore, organic dusts and aerosols present an ignition risk. The following Standard Operating Procedure (SOP) ensures both operator safety and chemical integrity.

Workflow A Pre-Operation: Risk Assessment & Fume Hood B Don Proper PPE (Nitrile, Goggles, Tyvek) A->B C Dispensing & Handling (Inert Atmosphere) B->C D Spill Detected? C->D E Spill Protocol: Apply Vermiculite/Absorbent D->E Yes F Halogenated Organic Waste Disposal D->F No E->F G Decontamination & PPE Removal F->G

Figure 1: Standard operating workflow and decision matrix for handling halogenated phenethylamines.
Step-by-Step Dispensing Methodology
  • Atmospheric Control: Conduct all transfers under a chemical fume hood. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent oxidation[3].

    • Self-Validation Check: Verify inert gas flow via a bubbler and confirm the hood's digital airflow monitor reads between 80–100 feet per minute (fpm).

  • Static Elimination: Utilize non-sparking spatulas and ensure all receiving vessels are properly grounded to prevent electrostatic discharge, which can ignite amine aerosols[2].

  • Transfer Mechanics: Dispense the chemical deep within the fume hood (at least 6 inches from the sash). Do not pour directly; use a closed-system transfer or a dedicated syringe for liquid solutions to avoid aerosolizing the compound.

  • Storage Integrity: Seal the primary container immediately after use. Store in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents and heavy metals.

Emergency Response & Spill Management

In the event of a spill, standard aqueous cleanup methods are insufficient and potentially dangerous. Water can exacerbate the spread of lipophilic amines and fails to suppress hazardous vapors[3].

Step-by-Step Spill Protocol
  • Evacuation & Isolation: Immediately evacuate personnel from the vicinity and remove all sources of ignition.

  • Containment & Absorption: Do NOT use water. Deploy commercial spill pillows or generously apply inert vermiculite over the spill. Aromatic halogenated amines must be absorbed using non-reactive, high-surface-area materials.

  • Neutralization: Once the bulk material is absorbed and removed, wash the affected surface with a mild, dilute acid (e.g., citric acid) to neutralize residual amine base, followed by a thorough wash with soap and water.

  • Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

    • Self-Validation Check: Ensure the pH of the final surface wash is neutral (pH 6-8) using indicator paper before declaring the area decontaminated.

Waste Disposal Plan

Because N-[2-(3-Bromophenyl)ethyl]-N-methylamine contains a structural bromine atom, its disposal logistics differ significantly from standard organic bases.

  • Classification: All contaminated PPE, absorbent materials, and chemical residues must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix this waste stream with non-halogenated solvents, strong acids, or heavy metals, as this can trigger exothermic reactions or complicate incineration processes.

  • Labeling: Clearly label all disposal containers with "Hazardous Waste: Halogenated Amines (Contains Bromine) - Corrosive/Irritant".

References

  • echemi.com - N-[2-(3-Bromophenyl)ethyl]-N-methylamine Safety Data & Handling.
  • scbt.com - SC-238192 - 2-Phenethylamine - SAFETY DATA SHEET.
  • coleparmer.com - Material Safety Data Sheet - Phenethylamine, pa.
  • utk.edu - Chemical Hygiene Plan & Compliance (Aromatic Halogenated Amines).
  • fishersci.se - SAFETY DATA SHEET - Phenethylamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-Bromophenyl)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(3-Bromophenyl)ethyl]-N-methylamine
© Copyright 2026 BenchChem. All Rights Reserved.